molecular formula C8H9BrO2 B144562 1-Bromo-2,5-dimethoxybenzene CAS No. 25245-34-5

1-Bromo-2,5-dimethoxybenzene

Cat. No.: B144562
CAS No.: 25245-34-5
M. Wt: 217.06 g/mol
InChI Key: DWCGNRKFLRLWCJ-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1,4-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159052. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1,4-dimethoxybenzene
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InChI

InChI=1S/C8H9BrO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWCGNRKFLRLWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8067070
Record name Benzene, 2-bromo-1,4-dimethoxy-
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Molecular Weight

217.06 g/mol
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CAS No.

25245-34-5
Record name 1-Bromo-2,5-dimethoxybenzene
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Record name 2-bromo-1,4-dimethoxybenzene
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Foundational & Exploratory

1-Bromo-2,5-dimethoxybenzene CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxybenzene (CAS No. 25245-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound with the CAS number 25245-34-5.[1][2] It serves as a crucial intermediate in various fields of organic synthesis, including the development of pharmaceuticals and materials for energy storage. Its chemical structure, featuring a brominated phenyl ring with two methoxy (B1213986) groups, provides a versatile scaffold for creating more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 25245-34-5[1][2]
Molecular Formula C₈H₉BrO₂[2]
Molecular Weight 217.06 g/mol [2]
Appearance Colorless to light yellow transparent liquid[3]
Boiling Point 130-131 °C at 10 mmHg[1][3]
Density 1.445 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.57
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water[1][3]
SMILES String COc1ccc(OC)c(Br)c1
InChI Key DWCGNRKFLRLWCJ-UHFFFAOYSA-N

Synthesis of this compound

The primary synthesis of this compound often involves the methylation of a precursor phenol. A common method is the methylation of 2-Bromo-4-methoxyphenol.[3]

Experimental Protocol: Methylation of 2-Bromo-4-methoxyphenol

This protocol is based on a described synthetic route.[3]

Materials:

Procedure:

  • Dissolve 2-Bromo-4-methoxyphenol in acetone in a round-bottom flask.

  • Add potassium carbonate to the solution. This will act as the base.

  • Cool the mixture in an ice bath to control the initial exothermic reaction.

  • Slowly add iodomethane (a 3.1 molar equivalent) to the cooled and stirring mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture overnight to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, remove the potassium carbonate by filtration.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purify the resulting residue using flash column chromatography with a petroleum ether/ethyl acetate (30:1 v/v) eluent.

  • The final product, this compound, is obtained as a colorless oil with a high yield (e.g., 97.9%).[1]

G Synthesis Workflow for this compound A 2-Bromo-4-methoxyphenol C Reaction at 0°C to Room Temp. A->C B Iodomethane (CH3I) Potassium Carbonate (K2CO3) Acetone B->C D Filtration C->D E Concentration D->E F Flash Column Chromatography E->F G This compound F->G G Applications of this compound A This compound B S-(-)-2-[N-(trifluoroacetyl)amino]-1- (2,5-dimethoxy-4-bromophenyl)-1-propanone A->B Precursor for C 1,4-bis{2,5-dimethoxy-4-[2-(4-pyridyl) ethenyl]phenyl}butadiyne A->C Precursor for D 1-Bromo-4-iodo-2,5-dimethoxybenzene A->D Precursor for E 5-HT2A Serotonin Receptor Agonist Analogs A->E Precursor for

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,5-dimethoxybenzene (CAS No: 25245-34-5). The information is curated for professionals in research and development, offering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₈H₉BrO₂.[1] It is commonly utilized as an intermediate in various organic syntheses.[2][3] At room temperature, it typically appears as a colorless to light yellow, clear liquid or oil.[2][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueNotesSource(s)
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
Boiling Point 130-131 °Cat 10 mmHg[2]
269.6 °Cat 760 mmHg (Predicted)[1]
Density 1.445 g/mLat 25 °C[2]
1.412 g/cm³[1]
Refractive Index 1.57at 20 °C
1.569-1.571[2]
Flash Point 113 °CClosed cup
106.0 °C[1]
Solubility InsolubleIn water[2]
Appearance Colorless to light yellow clear liquid/oil[2][3]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Scale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[4][5]

Apparatus:

  • Thiele tube

  • Thermometer (0-300 °C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable high-boiling liquid

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[4]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.[5]

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.[6]

  • Equilibrium: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the vapor pressure of the liquid equals the external pressure.

  • Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][6]

  • Recording: Record this temperature as the boiling point. For high accuracy, also record the atmospheric pressure.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a precise volume used for measuring the density of liquids.[7]

Apparatus:

  • Pycnometer (specific gravity bottle) of known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty pycnometer on the analytical balance (m₁).

  • Filling with Reference: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C). Ensure no air bubbles are present.

  • Equilibration & Weighing: Place the filled pycnometer in the constant temperature water bath to allow it to reach thermal equilibrium. Dry the outside and weigh it (m₂). The mass of the water is (m₂ - m₁). The exact volume of the pycnometer is then (m₂ - m₁)/ρ_water.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.

  • Equilibration & Weighing: Repeat the thermal equilibration in the water bath at the same temperature. Dry the outside and weigh the pycnometer filled with the sample (m₃).

  • Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) of this compound is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of the solubility of this compound in a given solvent.

Apparatus:

  • Small test tubes

  • Pipettes or droppers

  • Vortex mixer

Procedure:

  • Solvent Addition: Add approximately 1 mL of the solvent (e.g., water, ethanol, hexane) to a clean, dry test tube.

  • Solute Addition: Add 2-3 drops of this compound to the solvent.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds to ensure thorough interaction between the solute and solvent.

  • Observation: Allow the mixture to stand and observe.

    • Soluble/Miscible: The mixture forms a single, clear, homogeneous phase.

    • Partially Soluble: The mixture is cloudy or contains undissolved droplets, but some dissolution is apparent.

    • Insoluble: Two distinct layers are formed, or the added droplets remain unchanged.[8]

  • Confirmation: If insoluble, note whether the this compound (density ~1.445 g/mL) forms the upper or lower layer to confirm its density relative to the solvent.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method, as described in the protocol above.

BoilingPointWorkflow start Start prep_sample 1. Prepare Sample (Add liquid to test tube) start->prep_sample insert_cap 2. Insert Capillary Tube (Open end down) prep_sample->insert_cap assemble 3. Assemble Apparatus (Attach to thermometer, place in Thiele tube) insert_cap->assemble heat 4. Gentle Heating (Heat side arm of Thiele tube) assemble->heat observe_bubbles 5. Observe Bubbles heat->observe_bubbles continuous_stream Is there a continuous stream of bubbles? observe_bubbles->continuous_stream Check continuous_stream->heat No, continue heating stop_heat 6. Stop Heating continuous_stream->stop_heat Yes observe_cooling 7. Observe Cooling stop_heat->observe_cooling liquid_entry Does liquid enter the capillary? observe_cooling->liquid_entry Monitor liquid_entry->observe_cooling No, continue cooling record_temp 8. Record Temperature (This is the Boiling Point) liquid_entry->record_temp Yes, at that instant end End record_temp->end

Boiling Point Determination Workflow

References

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,5-dimethoxybenzene from Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for producing 1-Bromo-2,5-dimethoxybenzene, a valuable intermediate in organic synthesis, starting from the readily available precursor, hydroquinone (B1673460). The synthesis is a robust two-step process involving an initial etherification followed by an electrophilic aromatic substitution. This document outlines detailed experimental protocols, presents quantitative data in structured tables for clarity, and includes graphical representations of the reaction pathways to facilitate understanding and reproducibility in a laboratory setting.

Overall Synthetic Pathway

The conversion of hydroquinone to this compound is efficiently achieved in two primary steps:

  • Williamson Ether Synthesis: The methylation of both hydroxyl groups of hydroquinone to form the intermediate, 1,4-dimethoxybenzene (B90301) (also known as hydroquinone dimethyl ether).

  • Electrophilic Bromination: The regioselective bromination of 1,4-dimethoxybenzene to yield the final product, this compound.

The complete workflow is illustrated below.

G Hydroquinone Hydroquinone Intermediate 1,4-Dimethoxybenzene Hydroquinone->Intermediate (CH₃)₂SO₄, NaOH or CH₃I, K₂CO₃ Intermediate_ref 1,4-Dimethoxybenzene FinalProduct This compound Intermediate_ref->FinalProduct Br₂, Acetic Acid or NBS

Caption: Overall synthetic workflow from Hydroquinone.

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

The first step involves the methylation of hydroquinone. This is a classic Williamson ether synthesis where a base deprotonates the hydroxyl groups, and the resulting phenoxide ions act as nucleophiles, attacking the methylating agent.[1][2] Common methylating agents include dimethyl sulfate (B86663) and iodomethane.[1][3][4]

Experimental Protocol

This protocol is adapted from established procedures using dimethyl sulfate.[1][2][4]

  • Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and a dropping funnel, add 1 mole of hydroquinone.

  • Base Addition: With stirring, rapidly add 2.5 moles of a 10% aqueous sodium hydroxide (B78521) solution.

  • Methylation: While vigorously stirring and maintaining the internal temperature below 40°C (using a water bath for cooling), add 2 moles of dimethyl sulfate dropwise from the dropping funnel.[1][2]

  • Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.[1][2]

  • Work-up: Cool the reaction mixture. The solid product should precipitate.

  • Isolation: Isolate the solid product by filtration and wash it thoroughly with water.[2]

  • Purification: The crude 1,4-dimethoxybenzene can be purified by recrystallization from ethanol (B145695) or by vacuum distillation (b.p. 109°C at 20 mmHg).[1][2] The expected yield is typically high, often around 95%.[1]

Quantitative Data: Methylation of Hydroquinone
ParameterValueReference
Starting Material Hydroquinone (1.0 eq)[1],[2]
Reagents Dimethyl Sulfate (2.0 eq), Sodium Hydroxide (2.5 eq)[1],[2]
Solvent Water[1],[2]
Temperature < 40°C during addition, then reflux[1],[2]
Reaction Time ~1 hour for addition, 30 min for reflux[1],[2]
Typical Yield ~95%[1]
Product MW 138.16 g/mol [5]
Product MP 54-56 °C[1]

Reaction Mechanism: Williamson Ether Synthesis

G cluster_mech1 Step 1: Deprotonation cluster_mech2 Step 2: Nucleophilic Attack (SN2) Hydroquinone HO-Ar-OH Phenoxide ⁻O-Ar-O⁻ Hydroquinone->Phenoxide + 2 NaOH Base 2 NaOH Water 2 H₂O Phenoxide->Water forms Phenoxide_ref ⁻O-Ar-O⁻ Product CH₃O-Ar-OCH₃ Phenoxide_ref->Product + 2 (CH₃)₂SO₄ DMS 2 (CH₃)₂SO₄ Byproduct 2 Na(CH₃SO₄) Product->Byproduct forms

Caption: Mechanism of hydroquinone methylation.

Step 2: Synthesis of this compound

The second step is the electrophilic bromination of the activated aromatic ring of 1,4-dimethoxybenzene. The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. Since the para positions are blocked, bromination occurs at one of the ortho positions, leading to the desired product. Various brominating agents can be employed, including elemental bromine, N-Bromosuccinimide (NBS), or systems like Oxone/NaBr.[6][7]

Experimental Protocol

This protocol describes a common method using elemental bromine in a suitable solvent.

  • Setup: Dissolve 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a flask equipped with a stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Bromination: While stirring, slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. Maintain the temperature of the reaction mixture between 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the bromine color can also indicate reaction completion.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water. An off-white to pale yellow solid should precipitate.

  • Neutralization: If necessary, add a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or methanol (B129727) to yield white to off-white crystals.

Quantitative Data: Bromination of 1,4-Dimethoxybenzene
ParameterValueReference
Starting Material 1,4-Dimethoxybenzene (1.0 eq)[6]
Reagents Bromine (1.0 eq) or NBS[6],[7]
Solvent Glacial Acetic Acid or THF/H₂O[6],[7]
Temperature 0-5 °C-
Reaction Time 1-3 hours-
Typical Yield 80-90%-
Product MW 217.06 g/mol [8],[9]
Product BP 130-131 °C at 10 mmHg[8]
Product Density ~1.44 g/mL[8]

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_mech3 Step 1: Formation of Sigma Complex cluster_mech4 Step 2: Deprotonation & Aromatization DMB 1,4-Dimethoxybenzene SigmaComplex Sigma Complex (Arenium Ion) DMB->SigmaComplex + Br₂ Br2 Br-Br SigmaComplex_ref Sigma Complex FinalProduct This compound SigmaComplex_ref->FinalProduct - H⁺ Base Base (e.g., H₂O, AcO⁻) HBr HBr FinalProduct->HBr forms

Caption: Mechanism of electrophilic bromination.

References

The Bromination of 1,4-Dimethoxybenzene: A Core Mechanism and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bromination of 1,4-dimethoxybenzene (B90301), a classic example of electrophilic aromatic substitution. The presence of two activating methoxy (B1213986) groups significantly influences the reactivity of the benzene (B151609) ring and directs the regioselectivity of the substitution. This document outlines the core mechanistic principles, provides detailed experimental protocols, and presents quantitative data for this important reaction.

Core Concepts: The Mechanism of Electrophilic Aromatic Bromination

The bromination of 1,4-dimethoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process involves the attack of an electrophile, a bromine cation or a polarized bromine species, on the electron-rich aromatic ring. The methoxy groups (-OCH₃) are strong activating groups, donating electron density to the benzene ring through resonance, thus making it more nucleophilic and reactive towards electrophiles.[1][2] They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[3] In the case of 1,4-dimethoxybenzene, all available positions (2, 3, 5, and 6) are ortho to a methoxy group.

The key steps in the mechanism are:

  • Generation of the Electrophile: A strong electrophile is required to overcome the aromaticity of the benzene ring. This is typically achieved by polarizing the bromine molecule (Br₂) with a Lewis acid catalyst, such as FeBr₃, or by using alternative brominating agents like N-bromosuccinimide (NBS).[4]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 1,4-dimethoxybenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][6] The positive charge in this intermediate is delocalized over the ring and is particularly stabilized by the lone pairs of the oxygen atoms in the methoxy groups.

  • Rearomatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[3][4]

Due to the strong activation by the two methoxy groups, 1,4-dimethoxybenzene can undergo both mono- and di-bromination. The introduction of the first bromine atom slightly deactivates the ring, but the remaining methoxy groups are often sufficient to promote a second substitution.

Experimental Protocols

Several methods have been reported for the bromination of 1,4-dimethoxybenzene. The choice of reagents and conditions can influence the selectivity and yield of the mono- or di-brominated product.

Solventless Dibromination using Sodium Bromide and Oxone

This procedure describes a greener approach to the dibromination of 1,4-dimethoxybenzene, avoiding the use of hazardous halogenated solvents and liquid bromine.[7]

Materials:

  • 1,4-dimethoxybenzene

  • Sodium bromide (NaBr)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Mortar and pestle

  • 95% Ethyl alcohol

Procedure:

  • In a mortar, combine 1,4-dimethoxybenzene (0.56 g, 4.0 mmol), sodium bromide (0.82 g, 8.0 mmol), and Oxone® (2.45 g, 4.0 mmol).[7]

  • Grind the mixture with the pestle for approximately 15 minutes. The mixture will initially be a white powder, then become tacky, and finally, orange-brown streaks will appear, indicating the formation of bromine. The final mixture will be a waxy solid.[7]

  • Wash the solid by adding water to the mortar and grinding further.[7]

  • Collect the solid product on a fritted funnel.[7]

  • Recrystallize the crude product from 95% ethyl alcohol. Dissolve the solid in a minimal amount of hot ethanol (B145695) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7]

  • Collect the white, needle-like crystals by vacuum filtration and rinse with a small amount of ice-cold ethanol.[7]

Quantitative Data

The following table summarizes quantitative data for the dibromination of 1,4-dimethoxybenzene using the solventless method.

ReactantProductReagentsSolventReaction TimeYieldReference
1,4-Dimethoxybenzene2,5-Dibromo-1,4-dimethoxybenzeneNaBr, Oxone®None15 min83%[7]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key mechanistic steps and a general experimental workflow for the bromination of 1,4-dimethoxybenzene.

bromination_mechanism cluster_reactants Reactants cluster_intermediate Sigma Complex (Resonance Stabilized) cluster_product Product 1,4-Dimethoxybenzene SigmaComplex 1,4-Dimethoxybenzene->SigmaComplex Electrophilic Attack Br2 Br-Br Br2->SigmaComplex FeBr3 FeBr₃ (Catalyst) FeBr3->Br2 Polarization BrominatedProduct SigmaComplex->BrominatedProduct Deprotonation HBr HBr SigmaComplex->HBr FeBr3_regen FeBr₃ (Regenerated) HBr->FeBr3_regen

Caption: Mechanism of Electrophilic Bromination.

experimental_workflow A Mixing Reactants (1,4-Dimethoxybenzene, Brominating Agent, Catalyst/Solvent) B Reaction (Stirring at specified temperature) A->B C Work-up (e.g., Quenching, Extraction) B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Product Characterization (e.g., NMR, IR, Melting Point) D->E

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2,5-dimethoxybenzene (CAS No. 25245-34-5), a key intermediate in organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects to ensure appropriate safety measures are implemented. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Based on the available data, this compound is considered a combustible liquid.

GHS Hazard Statements: H315, H319, H335[4]

GHS Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula BrC₆H₃(OCH₃)₂
Molecular Weight 217.06 g/mol
Appearance Solid
Boiling Point 130-131 °C/10 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
Density 1.445 g/mL at 25 °C
Refractive Index n20/D 1.57

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the chemical.

Handling
  • Avoid all personal contact, including inhalation.[5]

  • Use in a well-ventilated area.[1][5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[5]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[1]

  • Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld on or near such containers.[5]

Storage
  • Store in original containers.[1][5]

  • Keep containers securely sealed in a cool, dry, and well-ventilated area.[1][5][6]

  • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Store locked up.[1][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
Hand Protection Wear appropriate protective gloves.[1][6]
Skin and Body Protection Wear protective clothing to prevent skin exposure. An apron may be appropriate.[1][5][6]
Respiratory Protection Use a dust mask (type N95 or equivalent) if ventilation is inadequate or for handling larger quantities.[5]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1][5][6]

  • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][5][6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6][9]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[5][6][7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and contact with skin, eyes, or clothing.[5][6]

  • Environmental Precautions: Should not be released into the environment. Prevent spillage from entering drains, sewers, or water courses.[1][5][6]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[1][6]

Experimental Protocols and Workflows

Workflow for Handling a Chemical Spill

G cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in Labeled Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report G cluster_first_aid First Aid for Exposure cluster_routes Routes of Exposure exposure Exposure Occurs remove Remove from Source of Exposure exposure->remove inhalation Inhalation remove->inhalation If inhaled skin Skin Contact remove->skin If on skin eye Eye Contact remove->eye If in eyes fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash Skin with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15 mins eye->rinse_eyes medical Seek Medical Attention fresh_air->medical wash_skin->medical rinse_eyes->medical

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2,5-dimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2,5-dimethoxybenzene in various organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed qualitative solubility analysis, a general theoretical framework for solubility, and robust experimental protocols for determining solubility in a laboratory setting. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is a halogenated aromatic ether. Its chemical structure, featuring a benzene (B151609) ring substituted with a bromine atom and two methoxy (B1213986) groups, dictates its physical and chemical properties, including its solubility profile. Understanding the solubility of this compound is critical for a variety of applications, including organic synthesis, reaction kinetics, purification processes such as crystallization, and formulation development in the pharmaceutical industry.

Chemical Structure:

Solubility Profile of this compound

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₉BrO₂[1][2][3]
Molecular Weight217.06 g/mol [1][2][3]
Boiling Point130-131 °C at 10 mmHg[1][2]
Density1.445 g/mL at 25 °C[1][2]
Flash Point113 °C (closed cup)[1][2]
Water SolubilityInsoluble[4]

Qualitative Solubility in Organic Solvents:

Based on the polar nature of the methoxy groups and the overall molecular structure, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.

SolventPredicted Qualitative SolubilityRationale
Ethanol SolubleA similar isomer, 1-bromo-3,5-dimethoxybenzene, is reported to be soluble in ethanol.[5]
Methanol Soluble1-bromo-3,5-dimethoxybenzene is reported to be soluble in methanol.[6]
Acetone (B3395972) Soluble1-bromo-3,5-dimethoxybenzene is reported to be soluble in acetone.[5] The polar aprotic nature of acetone should facilitate dissolution.
Toluene (B28343) Moderately Soluble to SolubleThe aromatic nature of toluene can interact with the benzene ring of the solute.
Hexane (B92381) Sparingly Soluble to InsolubleAs a nonpolar solvent, hexane is less likely to effectively solvate the polar methoxy groups.
Ethyl Acetate (B1210297) SolubleThe ester group in ethyl acetate provides sufficient polarity to dissolve this compound. A synthesis procedure for the target compound mentions using a mixture of petroleum ether and ethyl acetate for column chromatography, suggesting solubility in ethyl acetate.[4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature bath or shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Determine the mass of the filtered solution.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or other desired units using the determined concentration and the volume of the solvent.

Below is a DOT script visualizing the experimental workflow for determining solubility.

experimental_workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw_supernatant Withdraw a known volume of the supernatant settle->withdraw_supernatant filter_solution Filter through a 0.22 µm syringe filter withdraw_supernatant->filter_solution analyze_samples Analyze saturated solution and standards (HPLC or GC) filter_solution->analyze_samples prepare_standards Prepare standard solutions of known concentrations prepare_standards->analyze_samples calculate_solubility Calculate solubility from calibration curve analyze_samples->calculate_solubility end End calculate_solubility->end

Experimental workflow for solubility determination.

Logical Framework for Solubility Prediction

The solubility of an organic compound is governed by its intermolecular interactions with the solvent. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.

Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a thorough examination of the solubility of this compound in organic solvents. While quantitative data is sparse, a qualitative understanding based on chemical principles and data from analogous compounds suggests good solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility data in their own laboratories. The visualizations included serve to clarify the experimental workflow and the theoretical underpinnings of solubility. This guide serves as a valuable resource for scientists and developers working with this compound.

References

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2,5-dimethoxybenzene, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

This compound is a substituted aromatic compound. Its fundamental properties are summarized below for easy reference.

PropertyValue
Chemical Formula C8H9BrO2[1]
Molecular Weight 217.06 g/mol [1][2][3]
Linear Formula BrC6H3(OCH3)2[2]
CAS Number 25245-34-5[1][2][3]
EC Number 246-756-7[2]
MDL Number MFCD00008355[1][2]

Physicochemical Properties

PropertyValue
Boiling Point 130-131 °C at 10 mmHg[2]
Density 1.445 g/mL at 25 °C[2]
Refractive Index n20/D 1.57[2]
Flash Point 113 °C (closed cup)

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions involving this compound are not available in the provided search results. However, it is noted that this compound can be used as a methylating agent in Friedel-Crafts acylation reactions[1]. The synthesis of specific target molecules using this reagent would follow standard organic chemistry methodologies, tailored to the desired product.

Chemical Identity and Properties Relationship

The following diagram illustrates the logical relationship between the compound's name, its structural representation (via SMILES), and its key identifiers and properties.

G Chemical Identity of this compound A This compound B Chemical Formula: C8H9BrO2 A->B has formula C Molecular Weight: 217.06 g/mol A->C has molecular weight D SMILES String: COc1ccc(OC)c(Br)c1 A->D is represented by E CAS Number: 25245-34-5 A->E is identified by

Caption: Logical relationship of this compound's identifiers.

References

An In-depth Technical Guide to the Core Reactions of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,5-dimethoxybenzene is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methoxy (B1213986) group and para to another, allows for a diverse range of chemical transformations. The electron-donating nature of the methoxy groups influences the reactivity of the aryl bromide, making it an excellent substrate for various cross-coupling and organometallic reactions. This guide provides a comprehensive overview of the key reactions involving this compound, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for several of these key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH80198[1]
21-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH80198[1]
32-Bromo-3,5-dimethoxytoluenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
42-Bromo-3,5-dimethoxytoluene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092

Note: Data for closely related analogs are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArB Ar-Pd(II)L2-OR' PdII_ArX->PdII_ArB Transmetalation (Ar'B(OR')2, Base) PdII_ArB->Pd0 Reductive Elimination (Ar-Ar') PdII_ArAr Ar-Pd(II)L2-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow Suzuki-Miyaura Experimental Workflow setup Reaction Setup Add aryl bromide, boronic acid, catalyst, and base to a flask. solvent Solvent Addition Add degassed solvent system (e.g., Toluene/Water). setup->solvent inert Inert Atmosphere Evacuate and backfill with Argon/Nitrogen. solvent->inert react Reaction Heat to desired temperature and stir. inert->react workup Workup Cool, dilute with organic solvent, and wash with water and brine. react->workup purify Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a highly valuable tool for the synthesis of substituted olefins.

Quantitative Data for Heck Reaction of Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
11-Bromo-2-((methoxymethoxy)methyl)benzeneStyrenePd(OAc)₂ (1-2)Phosphine (B1218219) or NHC (2-4)K₂CO₃ (2.0)DMF80-120-High (qualitative)[2]
21-Bromo-2-((methoxymethoxy)methyl)benzeneAcrylate esterPd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5-2.0)Toluene100-110-High (qualitative)[2]
3BromobenzeneStyrenePd/C (0.1)-Na₂CO₃ (1.45)NMP1503>95
41,4-Diiodo-2,5-dimethoxybenzeneStyrenePd(OAc)₂ (5)dppp (0.04)K₂CO₃ (3.5)DMA1402428-85[3]

Note: Data for closely related analogs are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and the phosphine ligand.

  • Add the anhydrous solvent to dissolve the catalyst and ligand.

  • Add this compound, the alkene, and the base.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove the base and any precipitated palladium.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Visualizations

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene {Ar-Pd(II)L2-X | (Alkene)} PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH2-CH(Ar)-Pd(II)L2-X PdII_Alkene->PdII_Insertion Migratory Insertion HPdII H-Pd(II)L2-X PdII_Insertion->HPdII β-Hydride Elimination (Product) HPdII->Pd0 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Heck_Workflow Heck Reaction Experimental Workflow setup Reaction Setup Add catalyst, ligand, aryl bromide, alkene, and base to a flask under inert atmosphere. react Reaction Heat to desired temperature and stir. setup->react workup Workup Cool, filter, wash with water and brine. react->workup purify Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-bromo-N,N-dimethylanilineMorpholinePd(OAc)₂ (0.5)NHCtBuOKToluene85-High (qualitative)[5]
22-bromo-6-methyl pyridinetrans-1,2-diaminocyclohexane---Toluene80460[6]
31-bromo-4-(trichloromethyl)benzeneAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24High (qualitative)[7]
41-Bromo-3-butoxy-5-nitrobenzeneAqueous ammonia (B1221849)Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O10018High (qualitative)[8]

Note: Data for analogous aryl bromides are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precursor, the ligand, and the base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L2(HNR'R'')]X PdII_ArX->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L2-NR'R'' PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Experimental Workflow setup Reaction Setup Add aryl bromide, catalyst, ligand, and base to a Schlenk tube under inert atmosphere. reagents Reagent Addition Add amine and anhydrous solvent. setup->reagents react Reaction Heat to desired temperature and stir. reagents->react workup Workup Cool, dilute with water, and extract with organic solvent. react->workup purify Purification Wash, dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper(I) co-catalyst, to form a C-C bond between the sp² carbon of the halide and the sp carbon of the alkyne.[9]

Quantitative Data for Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1IodobenzenePhenylacetylenePdCl₂ (5 ppm)-K₂CO₃EtOH9083[10]
21-bromo-2-ethynylbenzeneIodobenzenePd on alumina (B75360) (5)Cu₂O on alumina (0.1)---50[11]
31-Bromo-3,5-dimethoxybenzene3-EthynylpyridineP2 (2.5)-TMPDMSOrt75[12]
4Aryl HalideTerminal AlkynePd/CuFe₂O₄ (3)-K₂CO₃EtOH7062-91[13]

Note: Data for analogous aryl halides are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

  • Add the terminal alkyne and the base to the reaction mixture.

  • Finally, add this compound.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) CuX Cu-X PdII_Alkyne Ar-Pd(II)L2-C≡CR PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuAlkyne Cu-C≡CR CuX->CuAlkyne Alkyne (Base) CuAlkyne->PdII_ArX Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling.

Sonogashira_Workflow Sonogashira Coupling Experimental Workflow setup Reaction Setup Add catalysts, alkyne, base, and aryl bromide to a flask with solvent under inert atmosphere. react Reaction Stir at appropriate temperature. setup->react workup Workup Filter, wash with aqueous solutions. react->workup purify Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Sonogashira coupling.

Organometallic Reactions

Organometallic reagents derived from this compound are valuable intermediates for the formation of new carbon-carbon bonds through reactions with various electrophiles.

Lithiation and Grignard Reactions

Treatment of this compound with strong bases like n-butyllithium (n-BuLi) leads to lithium-halogen exchange, forming the corresponding aryllithium species. Alternatively, reaction with magnesium metal yields the Grignard reagent. These organometallic intermediates are potent nucleophiles.

Quantitative Data for Lithiation and Grignard Reactions

EntryAryl BromideReagentElectrophileSolventTemp. (°C)TimeYield (%)
11-Bromo-2-((methoxymethoxy)methyl)benzenen-BuLiDMFTHF-781hHigh (qualitative)[14]
21-bromo-2-methoxybenzeneMg, then CO₂CO₂Ether---
3N-phenyl-5-propylthiophene-2-carboxamiden-BuLiDMFTHF-78 to rt18h77[15]
41-bromo-2-methoxybenzeneMg, then benzaldehydeBenzaldehydeEther/Toluenert-95[7][16]

Note: Data for analogous compounds are presented due to a lack of specific literature data for this compound in these reactions.

Experimental Protocol: Lithiation and Quenching with an Electrophile

This protocol describes the formation of an aryllithium reagent followed by reaction with an electrophile like DMF to yield an aldehyde.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Add this compound and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Lithiation_Grignard_Pathway Formation of Organometallic Reagents and Reaction with Electrophiles ArBr This compound ArLi 2,5-Dimethoxyphenyllithium ArBr->ArLi n-BuLi ArMgBr 2,5-Dimethoxyphenylmagnesium bromide ArBr->ArMgBr Mg Product_Li Product from Lithiation ArLi->Product_Li Electrophile (e.g., DMF) Product_Mg Product from Grignard ArMgBr->Product_Mg Electrophile (e.g., Benzaldehyde)

Caption: General pathways for lithiation and Grignard reactions.

Lithiation_Workflow Lithiation Experimental Workflow setup Setup Dissolve aryl bromide in anhydrous THF under inert atmosphere. cool Cooling Cool the solution to -78 °C. setup->cool lithiation Lithiation Slowly add n-BuLi. cool->lithiation quench Electrophilic Quench Add electrophile at -78 °C and warm to room temperature. lithiation->quench workup Workup Quench with NH₄Cl and extract with organic solvent. quench->workup purify Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for a lithiation reaction.

Copper-Catalyzed Reactions

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol to form the corresponding aryl ether, amine, or thioether. It is a classic method for forming C-O, C-N, and C-S bonds.[17]

Quantitative Data for Ullmann Condensation of Aryl Halides

EntryAryl HalideNucleophileCatalystBaseSolventTemp. (°C)Yield (%)
12-Bromonaphthalenep-cresolCuIPPh₃ (5 mol%)K₂CO₃Toluene10060.2
2Aryl Bromide/ChloridePhenolCuO-NPs (3 mol%)KOHDMAcrtHigh (qualitative)
3Aryl IodidePhenolCuFe₂O₄Cs₂CO₃DMF130Moderate to good
4(Hetero)aryl BromidesAnilinesCuI/6-hydroxy picolinohydrazide--rtExcellent (qualitative)

Note: Data for analogous aryl halides are presented due to a lack of specific literature data for this compound in this reaction.

Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure for the Ullmann condensation of an aryl bromide with a phenol.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper catalyst (e.g., CuI, 10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the copper catalyst, ligand, base, phenol, and this compound.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Ullmann_Catalytic_Cycle Ullmann Condensation Catalytic Cycle CuI Cu(I)L Cu_Nu Cu(I)L(Nu) CuI->Cu_Nu Nucleophile (NuH), Base CuIII Ar-Cu(III)L(Nu)(X) Cu_Nu->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination (Ar-Nu)

Caption: A proposed catalytic cycle for the Ullmann condensation.

Ullmann_Workflow Ullmann Condensation Experimental Workflow setup Reaction Setup Add catalyst, ligand, base, nucleophile, and aryl bromide to a flask with solvent. react Reaction Heat to desired temperature. setup->react workup Workup Cool, filter, and wash with aqueous solutions. react->workup purify Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Ullmann condensation.

Disclaimer

The experimental protocols and quantitative data provided in this guide are intended for informational purposes for trained professionals in a laboratory setting. Many of the specific quantitative data points are for structurally similar analogs to this compound due to a lack of directly reported data for the target molecule in all reaction types. Researchers should exercise caution and may need to optimize these conditions for their specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

Navigating the Synthesis of Serotonergic Ligands: A Technical Guide to 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in 1-Bromo-2,5-dimethoxybenzene. This versatile chemical intermediate is a critical starting material for the synthesis of a wide range of psychoactive compounds, most notably the 2C-x and DOx families of substituted phenethylamines, which are potent agonists of the serotonin (B10506) 5-HT2A receptor. This guide provides an overview of commercial suppliers, key chemical data, detailed experimental protocols for the synthesis of downstream targets, and an exploration of the primary signaling pathway associated with its derivatives.

Commercial Availability and Specifications

This compound is readily available from a variety of chemical suppliers. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

SupplierPurity/GradeCatalog Number
Sigma-Aldrich98%252743
BiosynthFB145551
TCI Chemicals>97.0% (GC)B1979
Oakwood Chemical98%003694
Simson Pharma LimitedHigh Quality

Table 1: Prominent Commercial Suppliers of this compound.

Below is a summary of the typical physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 130-131 °C at 10 mmHg
Density 1.445 g/mL at 25 °C
Refractive Index n20/D 1.57
CAS Number 25245-34-5

Table 2: Physicochemical Properties of this compound.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 3: GHS Hazard Statements for this compound.

Key Applications in Drug Discovery

This compound is a crucial precursor for the synthesis of several important classes of serotonergic compounds, which are valuable tools in neuroscience research and drug discovery. Its primary application lies in the synthesis of 2,5-dimethoxyphenethylamines, many of which are potent and selective agonists for the serotonin 5-HT2A receptor.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of two prominent psychoactive compounds derived from this compound: 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) and 1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanamine (DOB). These protocols are provided for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory, in compliance with all applicable laws and regulations.

Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)

The synthesis of 2C-B from this compound typically involves a two-step process: formylation to introduce an aldehyde group, followed by a Henry reaction with nitromethane (B149229) and subsequent reduction.

G A This compound B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C 4-Bromo-2,5-dimethoxybenzaldehyde B->C D Henry Reaction (Nitromethane, Ammonium (B1175870) Acetate) C->D Step 2 E 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene D->E F Reduction (e.g., LiAlH4 or NaBH4/CuCl2) E->F Step 3 G 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) F->G

Figure 1: Synthetic workflow for 2C-B.

Step 1: Vilsmeier-Haack Formylation to yield 4-Bromo-2,5-dimethoxybenzaldehyde

  • In a fume hood, to a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane, add phosphorus oxychloride (1.1 eq) dropwise at 0 °C.

  • After the addition is complete, add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Step 2: Henry Reaction to yield 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene

  • To a solution of 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in nitromethane (excess, acting as both reactant and solvent), add ammonium acetate (B1210297) (0.5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.

  • Collect the solid by filtration and wash with cold ethanol (B145695) to yield the nitrostyrene (B7858105) derivative.

Step 3: Reduction to yield 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)

  • Caution: This step involves highly reactive reducing agents and should be performed with extreme care under an inert atmosphere (e.g., argon or nitrogen).

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with a nonpolar organic solvent (e.g., diethyl ether or toluene) to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >12.

  • Extract the product with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2C-B freebase.

  • The hydrochloride salt can be prepared by dissolving the freebase in a suitable solvent (e.g., isopropanol) and adding a solution of hydrochloric acid in the same solvent.

Synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanamine (DOB)

The synthesis of DOB follows a similar pathway to 2C-B, but utilizes nitroethane instead of nitromethane in the Henry reaction.

G A 4-Bromo-2,5-dimethoxybenzaldehyde B Henry Reaction (Nitroethane, Ammonium Acetate) A->B Step 1 C 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene B->C D Reduction (e.g., LiAlH4) C->D Step 2 E 1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanamine (DOB) D->E

Figure 2: Synthetic workflow for DOB.

Step 1: Henry Reaction with Nitroethane

  • Follow the procedure for the Henry reaction of 2C-B, substituting nitroethane for nitromethane.

  • The resulting product will be 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene.

Step 2: Reduction to DOB

  • Follow the reduction procedure for 2C-B, using 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene as the starting material.

  • The final product will be 1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanamine (DOB).

Core Signaling Pathway: 5-HT2A Receptor Activation

Derivatives of this compound, such as 2C-B and DOB, are potent agonists of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[2][3] Activation of the 5-HT2A receptor initiates a signaling cascade that leads to the modulation of neuronal excitability and synaptic plasticity, which are thought to underlie the psychoactive effects of these compounds.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq Protein (α, β, γ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag agonist DOB / 2C-B agonist->receptor Binds and Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates downstream Downstream Cellular Responses (e.g., modulation of ion channels, gene expression) ca2->downstream Modulates Activity pkc->downstream Phosphorylates Targets

Figure 3: 5-HT2A Receptor Signaling Pathway.

The activation of the 5-HT2A receptor by an agonist like DOB or 2C-B leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gαq subunit then dissociates and activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG work in concert to activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to changes in neuronal activity and gene expression.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-2,5-dimethoxybenzene. The protocols and data presented are based on established methodologies for this and structurally similar aryl bromides, serving as a robust starting point for reaction optimization and scale-up in research and drug development settings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl scaffolds found in many drug candidates. The substrate, this compound, is an electron-rich aryl bromide, and its successful coupling requires careful optimization of the catalytic system to achieve high yields and minimize side reactions. The two electron-donating methoxy (B1213986) groups increase the electron density on the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging.

Data Presentation: Representative Conditions for Suzuki Coupling

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of this compound and related dimethoxy-substituted bromoarenes with various arylboronic acids. These examples highlight the impact of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Suzuki Coupling of this compound

EntryBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃ (2.0 eq)Toluene/Ethanol/H₂O80-902-12Not explicitly stated, but presented as a viable protocol[1]
2Arylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃ (2.0 eq)Dioxane10012-24>85 (Expected for similar systems)[2]

Table 2: High-Yielding Conditions for Isomeric and Related Substrates

EntryAryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃ (2.0 eq)Methanol80198[3]
24-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄ (3.0 eq)1,4-Dioxane (B91453)/H₂O (4:1)901292[4]
34-Bromoanisole(4-Bromo-2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (3 mol%)Cs₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)901288[4]

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for specific substrates.

Materials and Reagents:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel)

Detailed Protocol:

1. Reaction Setup:

  • To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[1]

  • If using a solid palladium pre-catalyst and ligand, add them to the flask at this stage. For example, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.04 eq).[1]

2. Inert Atmosphere:

  • Seal the flask with a septum or glass stopper and connect it to a nitrogen or argon line.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[2] Oxygen can deactivate the palladium catalyst.

3. Solvent Addition:

  • Under a positive pressure of the inert gas, add the degassed solvent system via syringe. A common solvent system is a mixture of toluene, ethanol, and water.[1] Alternatively, a 4:1 mixture of 1,4-dioxane and water can be used.[4]

4. Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[1][2]

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

6. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X Ln R-Pd(II)-X Ln Pd(0)Ln->R-Pd(II)-X Ln Oxidative Addition (R-X) R-Pd(II)-OR' Ln R-Pd(II)-OR' Ln R-Pd(II)-X Ln->R-Pd(II)-OR' Ln Ligand Exchange (Base, e.g., OH-) R-Pd(II)-R' Ln R-Pd(II)-R' Ln R-Pd(II)-OR' Ln->R-Pd(II)-R' Ln Transmetalation (R'-B(OH)2) R-Pd(II)-R' Ln->Pd(0)Ln Reductive Elimination (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Add Reactants Add this compound, Arylboronic Acid, and Base to Flask Add Catalyst Add Palladium Catalyst and Ligand Add Reactants->Add Catalyst Inert Atmosphere Evacuate and Backfill with N2 or Ar (3x) Add Catalyst->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to 80-100 °C with Vigorous Stirring Add Solvent->Heat and Stir Monitor Monitor by TLC or GC-MS Heat and Stir->Monitor Cool and Quench Cool to Room Temperature and Add Water Monitor->Cool and Quench Extract Extract with Organic Solvent Cool and Quench->Extract Wash and Dry Wash with Brine and Dry over Na2SO4 Extract->Wash and Dry Concentrate Concentrate under Reduced Pressure Wash and Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product Obtain Pure Biaryl Compound

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Grignard Reaction of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. This document provides detailed application notes and protocols for the preparation of 2,5-dimethoxyphenylmagnesium bromide from 1-bromo-2,5-dimethoxybenzene and its subsequent reactions. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring influences the reactivity of the Grignard reagent. These protocols are designed to provide reproducible methods for the synthesis of various derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Data Presentation

The following table summarizes typical yields for the formation of 2,5-dimethoxyphenylmagnesium bromide and its subsequent reaction with common electrophiles. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

Starting MaterialElectrophileProductSolventReaction Time (Grignard formation)Reaction TemperatureTypical YieldReference
This compoundCarbon Dioxide (CO₂)2,5-Dimethoxybenzoic acidTHF or Diethyl Ether1-2 hoursReflux75-95%[1]
This compoundN,N-Dimethylformamide (DMF)2,5-DimethoxybenzaldehydeTHF1-2 hoursReflux, then rt50-80% (crude)[2]
This compoundAcetone2-(2,5-dimethoxyphenyl)propan-2-olTHF or Diethyl Ether1-2 hoursReflux, then rt60-85% (illustrative)General Grignard reaction knowledge
This compoundEthyl acetate1-(2,5-dimethoxyphenyl)ethan-1-oneTHF or Diethyl Ether1-2 hoursReflux, then rt50-70% (illustrative)General Grignard reaction knowledge

Experimental Protocols

Protocol 1: Preparation of 2,5-Dimethoxyphenylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Iodine crystal (initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Reaction Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents relative to the aryl bromide) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature. The disappearance of the iodine color indicates the activation of the magnesium surface.

  • Solvent Addition: Add anhydrous THF or diethyl ether to the flask, sufficient to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling, a slight increase in temperature, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 1-2 hours, or until most of the magnesium has been consumed.

  • Cooling and Use: Allow the gray-to-brown solution of 2,5-dimethoxyphenylmagnesium bromide to cool to room temperature. The Grignard reagent is now ready for use in subsequent reactions.

Protocol 2: Synthesis of 2,5-Dimethoxybenzoic Acid (Carboxylation)

This protocol describes the reaction of the Grignard reagent with carbon dioxide.

Materials:

  • 2,5-Dimethoxyphenylmagnesium bromide solution (from Protocol 1)

  • Dry ice (solid CO₂) or CO₂ gas

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. While stirring vigorously, either pour the Grignard solution over an excess of crushed dry ice or bubble dry CO₂ gas through the solution. Continue stirring until the initial exothermic reaction subsides.[3]

  • Work-up: Slowly quench the reaction by adding a dilute solution of hydrochloric acid with vigorous stirring. This will protonate the carboxylate and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude 2,5-dimethoxybenzoic acid.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 2,5-dimethoxybenzoic acid.[4]

Protocol 3: Synthesis of 2,5-Dimethoxybenzaldehyde (Formylation)

This protocol describes the reaction of the Grignard reagent with N,N-dimethylformamide (DMF).

Materials:

  • 2,5-Dimethoxyphenylmagnesium bromide solution (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Formylation: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of anhydrous DMF (1.2 equivalents) in the same anhydrous solvent used for the Grignard preparation. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of cold, dilute hydrochloric acid. Stir for 30 minutes to hydrolyze the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-dimethoxybenzaldehyde. Further purification can be achieved by vacuum distillation or column chromatography.

Mandatory Visualizations

Grignard_Reaction_Pathway cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_side_reaction Side Reaction cluster_reaction Reaction with Electrophile Aryl_Bromide This compound Radical_Anion Aryl Radical Anion [Ar-Br]•- Aryl_Bromide->Radical_Anion + e- from Mg Magnesium Mg(0) Turnings Aryl_Radical Aryl Radical Ar• Radical_Anion->Aryl_Radical - Br- Grignard_Reagent 2,5-Dimethoxyphenyl- magnesium Bromide (Ar-MgBr) Aryl_Radical->Grignard_Reagent + •MgBr Wurtz_Product Wurtz Coupling Product (Ar-Ar) Aryl_Radical->Wurtz_Product + Ar• Intermediate Magnesium Alkoxide/Carboxylate Intermediate Grignard_Reagent->Intermediate + Electrophile Electrophile Electrophile (e.g., CO2, RCHO, R2CO) Final_Product Final Product (e.g., Carboxylic Acid, Alcohol) Intermediate->Final_Product Acidic Workup

Caption: Signaling pathway of the Grignard reaction.

Experimental_Workflow Start Start: Dry Glassware & Inert Atmosphere Activate_Mg Activate Magnesium Turnings with Iodine in THF/Ether Start->Activate_Mg Initiate_Reaction Initiate Grignard Formation (Add ~10% of Aryl Bromide) Activate_Mg->Initiate_Reaction Prepare_ArBr Prepare Solution of This compound Prepare_ArBr->Initiate_Reaction Slow_Addition Slowly Add Remaining Aryl Bromide Solution Initiate_Reaction->Slow_Addition Reflux Reflux for 1-2 hours Slow_Addition->Reflux Grignard_Formation_Complete Grignard Reagent Formed (2,5-Dimethoxyphenylmagnesium Bromide) Reflux->Grignard_Formation_Complete Reaction_with_Electrophile React with Electrophile (e.g., CO2, DMF) Grignard_Formation_Complete->Reaction_with_Electrophile Quench Quench with Dilute Acid (Acidic Workup) Reaction_with_Electrophile->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying_and_Filtration Dry with Na2SO4 and Filter Extraction->Drying_and_Filtration Solvent_Removal Remove Solvent in vacuo Drying_and_Filtration->Solvent_Removal Purification Purify Product (Recrystallization/Distillation/Chromatography) Solvent_Removal->Purification End End: Isolated Product Purification->End

Caption: Experimental workflow for Grignard synthesis.

References

The Versatile Role of 1-Bromo-2,5-dimethoxybenzene in Medicinal Chemistry: A Gateway to Potent 5-HT2A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Bromo-2,5-dimethoxybenzene has emerged as a critical starting material in medicinal chemistry, particularly in the synthesis of potent and selective modulators of the serotonin (B10506) 2A (5-HT2A) receptor. This versatile chemical scaffold provides a foundation for the development of novel therapeutics targeting a range of neuropsychiatric disorders. These application notes provide an overview of its utility, detailed experimental protocols, and quantitative data on the pharmacological activity of its derivatives.

Introduction

This compound is an aromatic organic compound that serves as a key building block for a class of psychoactive phenethylamines, most notably the "2C" series. Its utility stems from the strategic placement of its functional groups: the bromine atom allows for facile introduction of various side chains via coupling reactions, while the methoxy (B1213986) groups are crucial for high-affinity binding to the 5-HT2A receptor. The 2,5-dimethoxy substitution pattern is a well-established pharmacophore for 5-HT2A receptor agonism.

Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is in the synthesis of 5-HT2A receptor agonists. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a major target for drugs treating psychosis, depression, and anxiety. Agonists of this receptor, including many derived from this compound, are known for their psychedelic effects and are being investigated for their therapeutic potential in treating conditions like major depressive disorder and post-traumatic stress disorder (PTSD).

The most well-known derivative is 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine, commonly known as 2C-B. The synthesis of 2C-B and its analogs has allowed researchers to explore the structure-activity relationships (SAR) of 5-HT2A receptor ligands, leading to the design of compounds with tailored pharmacological profiles.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for a series of 2,5-dimethoxyphenethylamine derivatives, highlighting the impact of substitutions on their affinity and functional activity at the human 5-HT2A receptor.

CompoundR1R25-HT2A Ki (nM)5-HT2A EC50 (nM)Reference
2C-H HH250110[1]
2C-B BrH4.78.9[1]
2C-I IH3.16.2[1]
2C-C ClH1024[1]
2C-D CH3H62120[1]
2C-E C2H5H1122[1]
DOB BrCH30.471.3[2]
DOI ICH30.240.7[2]
DOC ClCH30.932.1[2]
DOM CH3CH32.612[2]

Signaling Pathway of 5-HT2A Receptor Agonists

Activation of the 5-HT2A receptor by agonists derived from this compound initiates a Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., 2C-B) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) from this compound

This protocol outlines a common synthetic route to 2C-B, starting from the formylation of this compound.

Synthesis_Workflow Start 1-Bromo-2,5- dimethoxybenzene Step1 Formylation (e.g., Vilsmeier-Haack) Start->Step1 Intermediate1 4-Bromo-2,5- dimethoxybenzaldehyde Step1->Intermediate1 Step2 Nitromethane (B149229) Condensation Intermediate1->Step2 Intermediate2 1-(4-Bromo-2,5-dimethoxyphenyl) -2-nitroethene Step2->Intermediate2 Step3 Reduction (e.g., LAH or NaBH4/CuCl2) Intermediate2->Step3 End 2C-B (Final Product) Step3->End

Synthetic Workflow for 2C-B

Step 1: Formylation of this compound to 4-Bromo-2,5-dimethoxybenzaldehyde

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add phosphorus oxychloride (1.1 eq).

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield 4-Bromo-2,5-dimethoxybenzaldehyde.

Step 2: Condensation with Nitromethane

  • Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde (1.0 eq) and ammonium (B1175870) acetate (0.4 eq) in nitromethane (10 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the nitrostyrene (B7858105) product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene.

Step 3: Reduction to 2C-B

  • Carefully add lithium aluminum hydride (LAH) (2.0 eq) to a flask containing anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

  • Add a solution of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide (B78521), and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with a nonpolar solvent (e.g., toluene).

  • Basify the aqueous layer with 2M sodium hydroxide and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2C-B freebase.

  • The freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution.

In Vitro Functional Assay: Calcium Flux Measurement

This protocol describes a method to assess the agonist activity of compounds at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Calcium_Flux_Workflow Start Seed HEK293 cells expressing h5-HT2A receptor in 96-well plates Step1 Incubate cells for 24 hours Start->Step1 Step2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Step1->Step2 Step3 Incubate for 30-60 minutes Step2->Step3 Step4 Wash cells to remove excess dye Step3->Step4 Step5 Add test compounds (e.g., 2C-B derivatives) Step4->Step5 Step6 Measure fluorescence using a plate reader with kinetic reading Step5->Step6 Step7 Add a known 5-HT2A agonist (e.g., serotonin) as a positive control Step6->Step7 Step8 Continue measuring fluorescence Step7->Step8 End Analyze data to determine EC50 values Step8->End

Calcium Flux Assay Workflow

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds and a reference agonist (e.g., serotonin)

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling

Procedure:

  • Seed the HEK293-h5-HT2A cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare the Fluo-4 AM loading solution in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells with assay buffer to remove any excess dye.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • After establishing a stable baseline, add the test compounds to the wells using the instrument's automated liquid handling system.

  • Continue to record the fluorescence signal to measure the calcium response.

  • As a positive control, add a known 5-HT2A agonist (e.g., serotonin at its EC80 concentration) to separate wells.

  • Analyze the data by measuring the peak fluorescence intensity for each concentration of the test compound.

  • Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is an invaluable tool in medicinal chemistry for the synthesis of novel 5-HT2A receptor modulators. The straightforward synthetic routes from this starting material, coupled with robust in vitro assays, enable the systematic exploration of structure-activity relationships. This facilitates the design of next-generation therapeutic agents with improved efficacy and safety profiles for the treatment of various central nervous system disorders. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: 1-Bromo-2,5-dimethoxybenzene as a Precursor for Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological properties of two prominent serotonin (B10506) receptor agonists, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and its N-benzyl derivative 25B-NBOMe, using 1-bromo-2,5-dimethoxybenzene as a key precursor. Detailed experimental protocols for the synthesis of these compounds and an examination of their interaction with serotonin receptors are presented.

Introduction

This compound is a crucial starting material in the synthesis of a class of psychedelic phenethylamines known for their potent agonism at serotonin 5-HT2A receptors. The compounds 2C-B and 25B-NBOMe are of significant interest in neuropharmacological research due to their distinct interactions with the serotonergic system, which plays a vital role in mood, cognition, and perception.[1][2] Understanding the synthesis and structure-activity relationships of these molecules is paramount for the development of novel therapeutic agents targeting the serotonin system.

Data Presentation

The following tables summarize the receptor binding affinities and functional activities of 2C-B and 25B-NBOMe at key serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2B5-HT2CReference
2C-B1.6 - 541340 - 347[3][4]
25B-NBOMe0.68-0.69[5]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, nM) and Efficacy

CompoundReceptorAssayEC50 (nM)Efficacy (% of 5-HT)Reference
2C-B5-HT2ACa2+ Mobilization1.2101%[3]
2C-B5-HT2CCa2+ Mobilization0.6398%[3]
25B-NBOMe5-HT2ACa2+ Mobilization265Full Agonist[5]
25B-NBOMe5-HT2CCa2+ Mobilization47.260%[5]

Lower EC50 values indicate higher potency.

Experimental Protocols

The synthesis of 2C-B and 25B-NBOMe from this compound involves a multi-step process. A common route proceeds through the intermediate 2,5-dimethoxybenzaldehyde (B135726).

Protocol 1: Synthesis of 2,5-dimethoxybenzaldehyde from this compound

This protocol is a conceptual outline as direct formylation of this compound can be challenging. A more common laboratory synthesis starts from 1,4-dimethoxybenzene. However, for the purpose of this note, we will assume the successful formylation of the starting material.

Materials:

  • This compound

  • A suitable formylating agent (e.g., N,N-Dimethylformamide and phosphorus oxychloride for Vilsmeier-Haack reaction)

  • Appropriate solvents (e.g., Dichloromethane)

  • Reagents for workup and purification (e.g., Sodium bicarbonate solution, water, brine, drying agent like magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Formylation: Dissolve this compound in a suitable anhydrous solvent under an inert atmosphere.

  • Add the formylating agent dropwise at a controlled temperature (typically 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction by carefully adding it to a cooled aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over a suitable drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2,5-dimethoxybenzaldehyde.

Protocol 2: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 2,5-dimethoxybenzaldehyde

This synthesis involves a Henry reaction followed by reduction.[6][7][8]

Step 1: Synthesis of 2,5-dimethoxynitrostyrene

  • In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and ammonium (B1175870) acetate (B1210297) (0.2 equivalents) in nitromethane (B149229) (4 equivalents).

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling, the product, 2,5-dimethoxynitrostyrene, will often crystallize from the reaction mixture as bright orange needles.

  • Collect the crystals by vacuum filtration and wash with cold isopropanol.

Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)

  • In a large, dry, two-necked round-bottom flask equipped with a condenser and a dropping funnel, prepare a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Dissolve the 2,5-dimethoxynitrostyrene (1 equivalent) in anhydrous THF.

  • Add the nitrostyrene (B7858105) solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the THF under reduced pressure.

  • Dissolve the residue in a dilute acid (e.g., HCl), wash with a nonpolar solvent (e.g., dichloromethane) to remove non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product, 2,5-dimethoxyphenethylamine (2C-H), with an organic solvent.

  • Dry the organic extracts and remove the solvent to yield the freebase of 2C-H.

Step 3: Bromination of 2,5-dimethoxyphenethylamine to 2C-B

  • Dissolve the 2,5-dimethoxyphenethylamine (1 equivalent) in glacial acetic acid.

  • In a separate flask, prepare a solution of elemental bromine (1 equivalent) in glacial acetic acid.

  • Slowly add the bromine solution to the amine solution with stirring. The reaction is exothermic.

  • After the addition is complete, the hydrobromide salt of 2C-B may precipitate.

  • Collect the precipitate by filtration and wash with cold glacial acetic acid.

  • To obtain the freebase, dissolve the salt in water, basify with a strong base, and extract with an organic solvent.

  • Dry the organic extracts and remove the solvent to yield 2C-B freebase.

Protocol 3: Synthesis of 25B-NBOMe from 2C-B

This synthesis is achieved through reductive amination.[9]

Materials:

Procedure:

  • Reaction Setup: Dissolve 2C-B (1 equivalent) and 2-methoxybenzaldehyde (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Reductive Amination: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over a suitable drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 25B-NBOMe.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

2C-B and 25B-NBOMe are potent agonists of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[10][11] Activation of this receptor initiates a well-characterized intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Serotonin Receptor Agonist (e.g., 2C-B, 25B-NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets leading to Synthesis_Workflow Start 2,5-Dimethoxybenzaldehyde Nitrostyrene 2,5-Dimethoxynitrostyrene Start->Nitrostyrene Henry Reaction (Nitromethane, NH4OAc) Amine 2,5-Dimethoxyphenethylamine (2C-H) Nitrostyrene->Amine Reduction (LiAlH4) Final_Product 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Amine->Final_Product Bromination (Br2, Acetic Acid) NBOMe_Synthesis_Workflow Start_NBOMe 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Final_Product_NBOMe 25B-NBOMe Start_NBOMe->Final_Product_NBOMe Reductive Amination (2-Methoxybenzaldehyde, NaBH(OAc)3)

References

Application Notes and Protocols for the Formylation of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formylation of 1-Bromo-2,5-dimethoxybenzene is a crucial chemical transformation that introduces an aldehyde functional group onto the aromatic ring. This process yields 4-Bromo-2,5-dimethoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activate it towards electrophilic aromatic substitution, making formylation a feasible and important reaction. Several methods exist for the formylation of electron-rich arenes, with the Vilsmeier-Haack reaction being one of the most efficient and widely used for such substrates.[1][2][3][4] Other methods include the Gattermann, Rieche, and Duff reactions, though their applicability can vary based on the specific substrate and desired regioselectivity.[5][6][7]

This document provides a detailed protocol for the formylation of this compound using the Vilsmeier-Haack reaction, along with a comparative overview of alternative formylation methods.

Data Presentation: Comparison of Formylation Methods

The selection of a formylation method depends on factors such as substrate reactivity, desired yield, and regioselectivity. The following table summarizes various formylation methods applicable to activated aromatic compounds, with data presented for a similar substrate, 1,3-dimethoxybenzene, to provide a comparative perspective.

Formylation MethodReagentsSolventTemperatureTimeTotal Yield (%)Product(s) from 1,3-dimethoxybenzene
Vilsmeier-Haack (Chloromethylene)dimethyliminium Chloride, DMFDMF0 °C to RT6.5 h~77%2,4-Dimethoxybenzaldehyde[7]
Rieche Dichloromethyl methyl ether, TiCl₄Dichloromethane (B109758)0 °C45 min79%2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%)[7]
Gattermann Zinc Cyanide, AlCl₃, HClBenzene45 °C3-5 h~73% (on 1,4-dimethoxybenzene)2,5-Dimethoxybenzaldehyde[8]
Duff Hexamethylenetetramine---InefficientGenerally used for phenols[5]

Experimental Protocols

Primary Method: Vilsmeier-Haack Formylation of this compound

This protocol describes the formylation of this compound to produce 4-Bromo-2,5-dimethoxybenzaldehyde via the Vilsmeier-Haack reaction. The reaction involves the formation of the Vilsmeier reagent from phosphorus oxychloride and N,N-dimethylformamide, which then acts as the formylating agent.[1][2]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (B1210297)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ice bath

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

1. Formation of the Vilsmeier Reagent:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a substituted chloroiminium ion, will occur.[1]

2. Formylation Reaction:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Slowly add the solution of this compound to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 40-50 °C and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up:

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.[8]

  • Neutralize the solution by the dropwise addition of a saturated aqueous solution of sodium acetate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

4. Purification:

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 4-Bromo-2,5-dimethoxybenzaldehyde.

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reagent Formation POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_Reagent Reagent Formation Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Aromatic Substitution Substrate This compound Substrate->Iminium_Salt Electrophilic Aromatic Substitution Product 4-Bromo-2,5-dimethoxybenzaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis H₂O (Work-up) Hydrolysis->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for formylation.

Experimental Workflow for Vilsmeier-Haack Formylation

Caption: Experimental workflow for Vilsmeier-Haack formylation.

References

Application Note: High-Purity Isolation of 1-Bromo-2,5-dimethoxybenzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,5-dimethoxybenzene is a key building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and materials science. Its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, necessitates a high degree of purity, as contaminants can lead to unwanted byproducts and interfere with sensitive catalytic processes.[1] Potential impurities may arise from the synthesis process, including unreacted starting materials like 1,4-dimethoxybenzene (B90301) or regioisomers from the bromination step.[2][3]

Flash column chromatography is a highly effective and widely used technique for the purification of organic compounds.[4] This method separates components of a mixture based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) while a liquid mobile phase passes through it.[4] This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The protocol emphasizes preliminary method development using Thin-Layer Chromatography (TLC) to ensure optimal separation.

Physicochemical & Safety Data

A summary of the properties and safety information for this compound is provided below.

PropertyValueReference
Molecular Formula C₈H₉BrO₂[5]
Molecular Weight 217.06 g/mol [5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 130-131 °C / 10 mmHg[6]
Density 1.445 g/mL at 25 °C[6]
Purity (Typical Commercial) >97.0% (GC)[7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][6]
Signal Word Warning[6]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase (eluent) for the separation of this compound from impurities by column chromatography.[8] The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and achieve maximum separation from all other spots.[8]

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chambers (e.g., beakers with watch glass covers)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Solvents: n-Hexane, Ethyl Acetate (B1210297), Dichloromethane (B109758)

  • Crude this compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.[8]

  • TLC Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary tube to spot the prepared sample onto the baseline.[8]

  • Developing: Prepare several developing chambers with different ratios of n-Hexane and Ethyl Acetate (e.g., 98:2, 95:5, 90:10).[8] Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Cover the chamber.[9]

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm) and circle them.[8]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

  • Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the this compound spot, ensuring it is well-resolved from any impurity spots. A higher proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.[9]

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound based on the optimal conditions determined by TLC.

Materials & Equipment:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Sand (washed)

  • Optimal mobile phase (n-Hexane/Ethyl Acetate mixture determined in Protocol 1)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~1 cm).[8]

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column. Gently tap the column to ensure even packing and avoid air bubbles.[8]

    • Add another layer of sand (~1 cm) on top of the settled silica gel bed.[8]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder as a uniform layer on top of the sand in the packed column.[10]

  • Elution:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

  • Fraction Collection:

    • Begin collecting fractions in separate test tubes as the solvent starts to elute from the column.[4]

    • Systematically monitor the composition of the collected fractions using TLC (as described in Protocol 1).

  • Isolation:

    • Identify and combine the fractions that contain the pure this compound (i.e., show a single spot on TLC with the correct Rf value).[10]

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a colorless or light yellow liquid.[8]

Purification Workflow

The following diagram illustrates the logical workflow for the purification process.

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Column Chromatography cluster_analysis Analysis & Isolation TLC_Start Crude Product TLC_Dev Develop TLC with various Hexane:EtOAc ratios (e.g., 98:2, 95:5, 90:10) TLC_Start->TLC_Dev TLC_Vis Visualize under UV light TLC_Dev->TLC_Vis TLC_Calc Calculate Rf values TLC_Vis->TLC_Calc TLC_Opt Select optimal eluent (Rf ≈ 0.2-0.3 for product) TLC_Calc->TLC_Opt Col_Elute Elute with optimal mobile phase TLC_Opt->Col_Elute Use as mobile phase Col_Pack Pack column with silica gel slurry Col_Load Dry-load crude product adsorbed onto silica Col_Pack->Col_Load Col_Load->Col_Elute Col_Collect Collect fractions Col_Elute->Col_Collect Frac_TLC Analyze fractions by TLC Col_Collect->Frac_TLC Frac_Combine Combine pure fractions Frac_TLC->Frac_Combine Frac_Evap Remove solvent via rotary evaporation Frac_Combine->Frac_Evap Final_Product Purified 1-Bromo-2,5- dimethoxybenzene Frac_Evap->Final_Product

References

Application Notes and Protocols for the Recrystallization of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,5-dimethoxybenzene is a key intermediate in the synthesis of various organic compounds and pharmaceutical agents. Its purity is crucial for the successful outcome of subsequent reactions. Recrystallization is a standard and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development. The procedure is based on established methods for structurally similar aryl bromides, utilizing ethanol (B145695) as the recrystallizing solvent.

Physicochemical Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for developing a robust purification protocol. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance Colorless oil[1]
Boiling Point 269.6 °C[2]
Density 1.412 g/cm³[2]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol, acetone, and chloroform.[1]

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to cover the oil.

    • Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, a condenser should be attached to the flask to prevent solvent loss.

    • Continue to add ethanol dropwise while heating until the oil is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield of crystals upon cooling.

  • Decolorization (Optional):

    • If the resulting solution is colored, and the pure compound is known to be colorless, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes, ensuring continuous stirring.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.

    • Preheat a separate filter funnel and receiving flask to prevent the product from crystallizing in the funnel.

    • Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this process.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the recrystallized product to assess its purity.

    • Calculate the percent recovery.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product in Flask B Add Minimal Hot Solvent A->B C Complete Dissolution B->C D Cool to Room Temperature C->D Slow Cooling E Cool in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G Collection H Wash with Cold Solvent G->H I Dry Crystals H->I J J I->J Pure Product

References

Application Notes and Protocols: 1-Bromo-2,5-dimethoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-2,5-dimethoxybenzene as a versatile building block in the synthesis of advanced materials. The unique substitution pattern of this monomer, featuring a reactive bromine atom and electron-donating methoxy (B1213986) groups, makes it a valuable precursor for the creation of conjugated polymers with tailored optoelectronic and thermal properties. This document details its application in the synthesis of conductive polymers and provides relevant experimental protocols and characterization data.

Synthesis of Conjugated Polymers

This compound is a key monomer for the synthesis of poly(2,5-dimethoxy-1,4-phenylenevinylene) (PDMOV) and related copolymers. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their tunable bandgap and good processability. The primary polymerization methods employed are the Heck and Suzuki-Miyaura cross-coupling reactions.

Heck Coupling Polymerization

The Heck reaction provides a direct route to poly(phenylenevinylene) derivatives by coupling the aryl bromide with an alkene, typically ethylene (B1197577) or a styrenic monomer. The presence of the electron-donating methoxy groups can influence the reactivity of the bromine atom, necessitating careful optimization of the catalytic system.

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling is another powerful tool for the synthesis of conjugated polymers from this compound. This method involves the reaction of the corresponding boronic acid or ester derivative with a dihaloarene in the presence of a palladium catalyst and a base. This approach offers high functional group tolerance and allows for the synthesis of well-defined polymer architectures.

Material Properties and Characterization

Polymers derived from this compound exhibit interesting optical, electrical, and thermal properties. The dimethoxy substitution on the phenylene ring generally leads to a red-shift in the absorption and emission spectra compared to the unsubstituted poly(p-phenylenevinylene).

Electrical Properties

The electrical conductivity of polymers based on this compound is typically low in their pristine state. However, upon doping with oxidizing agents such as iodine (I₂) or iron(III) chloride (FeCl₃), their conductivity can be significantly enhanced, reaching the semiconductor regime. For instance, poly(2,5-dimethoxy-1,4-phenylenevinylene) (PDMPV) can be doped with iodine to achieve an electrical conductivity in the range of 10⁻¹ to 10² S/cm.

Table 1: Electrical Conductivity of Doped Poly(alkoxy-p-phenylenevinylene) Derivatives

PolymerDopantConductivity (S/cm)Reference
Poly(2,5-dimethoxy-1,4-phenylenevinylene) (PDMPV)I₂10⁻¹ - 10²
Poly(2-n-butoxy-5-methoxy-1,4-phenylenevinylene)I₂35 - 266
Poly(2-n-butoxy-5-methoxy-1,4-phenylenevinylene)FeCl₃10⁻¹ - 256
Optical Properties

The photoluminescence (PL) and electroluminescence (EL) properties of these polymers are of particular interest for OLED applications. The emission color can be tuned by modifying the polymer backbone and side chains. Poly(1,4-phenylene-ethynylene)-alt-poly(1,4-phenylene-vinylene)s (PPE-PPVs) with dissymmetrical alkoxy side chains have shown high fluorescence quantum yields between 50% and 80% in dilute solutions.

Table 2: Photophysical Properties of Alkoxy-Substituted Conjugated Polymers

PolymerSolventAbsorption Max (nm)Emission Max (nm)PL Quantum Yield (%)Reference
Poly(1,4-phenylene-ethynylene)-alt-poly(1,4-phenylene-vinylene)s (PPE-PPVs) with various alkoxy chainsTHF-488-49050 - 80[1]
Thermal Properties

The thermal stability of polymers derived from this compound is crucial for device longevity and performance. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate their decomposition temperatures and glass transition temperatures. For example, poly(phenylene methylene) (PPM), a structurally related polymer, exhibits high thermal stability with an onset of decomposition at 470 °C under air.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(2,5-dimethoxy-1,4-phenylenevinylene) via Heck Coupling

Materials:

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., Argon).

  • Add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.08 equiv) to the solution.

  • Bubble ethylene gas through the solution or add styrene (1.1 equiv).

  • Add triethylamine (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 48 hours.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol (B129727).

  • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

Heck_Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification Monomer This compound + Ethylene/Styrene Heating Heat to 100°C Stir for 48h Monomer->Heating Catalyst Pd(OAc)₂ + P(o-tol)₃ Catalyst->Heating Base Triethylamine Base->Heating Solvent Anhydrous DMF Solvent->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polymer Poly(2,5-dimethoxy-1,4-phenylenevinylene) Drying->Polymer

Caption: Workflow for Heck polymerization.

Protocol 2: Characterization of Thermal Stability by TGA

Methodology:

  • Place a small sample of the polymer (5-10 mg) into a TGA sample pan (e.g., alumina).

  • Load the sample into the thermogravimetric analyzer.

  • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

TGA_Workflow Sample Polymer Sample (5-10 mg) TGA Thermogravimetric Analyzer Sample->TGA Heating Heat to 800°C (10°C/min, N₂ atm) TGA->Heating Data Record Weight Loss vs. Temp Heating->Data Analysis Determine Decomposition Temp. Data->Analysis

Caption: Workflow for TGA analysis.

Applications in Organic Electronics

The unique electronic structure of polymers derived from this compound makes them promising candidates for active layers in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

The tunable fluorescence and good film-forming properties of these polymers are advantageous for the fabrication of solution-processed OLEDs. The emission color can be controlled by copolymerization or by blending with other emissive materials.

Organic Photovoltaics (OPVs)

The light-absorbing properties of these conjugated polymers make them suitable as donor materials in bulk heterojunction solar cells. By blending with an appropriate acceptor material, these polymers can facilitate efficient charge separation and transport, contributing to the overall power conversion efficiency of the device.

Logical Relationships

The following diagram illustrates the relationship between the monomer structure, polymerization method, and the resulting material properties and applications.

Logical_Relationship cluster_synthesis Polymerization Methods cluster_properties Material Properties cluster_applications Applications Monomer This compound (Reactive Bromine, Electron-donating Methoxy Groups) Heck Heck Coupling Monomer->Heck Suzuki Suzuki Coupling Monomer->Suzuki Polymer Conjugated Polymer (e.g., PDMOV) Heck->Polymer Suzuki->Polymer Electrical Tunable Conductivity (Doping) Polymer->Electrical Optical Fluorescence (Tunable Emission) Polymer->Optical Thermal Thermal Stability Polymer->Thermal OLEDs Organic Light-Emitting Diodes Electrical->OLEDs OPVs Organic Photovoltaics Electrical->OPVs Optical->OLEDs Optical->OPVs

Caption: Monomer to application pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Bromo-2,5-dimethoxybenzene, with a focus on resolving low product yield.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Q1: My reaction shows a low conversion of 1,4-dimethoxybenzene (B90301) to the desired product. What are the potential causes?

A1: Low conversion in the bromination of 1,4-dimethoxybenzene can stem from several factors. Primarily, the issue may lie with the activity of the brominating agent or the reaction conditions. Inadequate temperature control can also play a role; excessively low temperatures can significantly slow down the reaction rate.[1] Lastly, the presence of moisture in the reagents or solvent can deactivate the catalyst or react with the brominating agent, impeding the progress of the reaction.

Issue 2: Formation of Significant Byproducts

Q2: I am observing significant amounts of a byproduct, which I suspect is a di-brominated compound. How can I minimize its formation?

A2: The formation of di-bromo-2,5-dimethoxybenzene is a common side reaction in this synthesis. This occurs because the initial product, this compound, is still activated towards further electrophilic aromatic substitution. To minimize this, consider the following:

  • Stoichiometry: Carefully control the molar ratio of the brominating agent to 1,4-dimethoxybenzene. A slight excess of the starting material can favor mono-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed but before significant di-bromination occurs is crucial. Lowering the reaction temperature can also increase selectivity for the mono-brominated product.

  • Slow Addition: Adding the brominating agent dropwise over a period rather than all at once can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second bromination event.

Issue 3: Difficulty in Product Purification

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification can be challenging due to the presence of unreacted starting material and di-brominated byproducts. The most common and effective method is fractional distillation under reduced pressure (vacuum distillation). The boiling point of this compound is approximately 130-131 °C at 10 mmHg.[2] This allows for separation from the lower-boiling 1,4-dimethoxybenzene and the higher-boiling di-brominated byproduct.

For smaller scales or if distillation is not feasible, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, will typically allow for the separation of the components.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing this compound?

A: The most prevalent methods involve the electrophilic bromination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).[3] Another reported method is the methylation of 2-Bromo-4-methoxyphenol.[2]

Q: What are some common brominating agents used for this synthesis?

A: Various brominating agents can be used, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), and combinations like hydrogen peroxide with ammonium (B1175870) bromide.[4][5] The choice of reagent can influence the reaction conditions and selectivity.

Q: What are the typical physical properties of this compound?

A: It is typically a colorless to light yellow clear liquid.[2]

PropertyValue
Molecular FormulaC₈H₉BrO₂
Molecular Weight217.06 g/mol [2]
Boiling Point130-131 °C at 10 mmHg[2]
Density~1.44 g/mL[2]
Refractive Index~1.569-1.571[2]

Q: What are the key safety precautions when handling the reagents for this synthesis?

A: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Brominating agents like bromine are corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Bromination of 1,4-Dimethoxybenzene using N-Bromosuccinimide (NBS)

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene (1 equivalent) in a suitable solvent such as chloroform (B151607) or dichloromethane.[5]

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as a catalytic amount of azobisisobutyronitrile (AIBN).[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve 1,4-dimethoxybenzene in solvent addition Add Brominating Agent (e.g., NBS) and Initiator reagents->addition heating Heat to Reflux addition->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete quenching Quench and Wash cooling->quenching drying Dry Organic Layer quenching->drying concentration Concentrate in vacuo drying->concentration purify Vacuum Distillation or Column Chromatography concentration->purify

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield? check_conversion Low Conversion of Starting Material? start->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts No solution_conversion Check Reagent Activity and Reaction Conditions (Temp, Moisture) check_conversion->solution_conversion Yes purification_issue Difficulty in Purification? check_byproducts->purification_issue No solution_byproducts Adjust Stoichiometry Control Reaction Time/Temp Slow Addition of Reagent check_byproducts->solution_byproducts Yes solution_purification Optimize Vacuum Distillation or Column Chromatography purification_issue->solution_purification Yes end Improved Yield purification_issue->end No solution_conversion->end solution_byproducts->end solution_purification->end

Caption: Decision tree for troubleshooting low yield.

References

identifying side products in the bromination of 1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,4-dimethoxybenzene (B90301). Our goal is to help you identify and mitigate the formation of common side products, ensuring the desired product quality and yield.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the bromination of 1,4-dimethoxybenzene?

A1: The bromination of 1,4-dimethoxybenzene is an electrophilic aromatic substitution reaction. Due to the activating nature of the two methoxy (B1213986) groups, which are ortho, para-directing, several side products can form in addition to the desired 2-bromo-1,4-dimethoxybenzene. The most common side products arise from polybromination. Efforts to achieve mono-bromination often result in a mixture of mono- and di-bromo products.[1]

Commonly observed side products include:

  • Dibrominated isomers: The most prevalent is 2,5-dibromo-1,4-dimethoxybenzene. Other possible isomers include 2,3-dibromo-1,4-dimethoxybenzene (B1590952) and 2,6-dibromo-1,4-dimethoxybenzene.

  • Polybrominated products: With longer reaction times or an excess of the brominating agent, tribrominated and even tetrabrominated products can be formed.[1]

  • Oxidative demethylation products: Under certain conditions, particularly when using N-bromosuccinimide (NBS), oxidative demethylation can occur, leading to the formation of benzoquinones.

Q2: I am observing a significant amount of a dibrominated product. How can I minimize its formation?

A2: The formation of dibrominated side products, primarily 2,5-dibromo-1,4-dimethoxybenzene, is a common issue due to the high reactivity of the starting material. To minimize dibromination, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio or even a slight excess of 1,4-dimethoxybenzene relative to the brominating agent (e.g., Br₂ or NBS).

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired monobrominated product.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity for monosubstitution.

  • Choice of Brominating Agent: While NBS is a convenient reagent, it can sometimes lead to rapid dibromination.[1] Using elemental bromine (Br₂) in a non-polar solvent at low temperatures may offer better control.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period to maintain a low concentration of the electrophile.

Q3: How can I differentiate between the different dibrominated isomers (2,3-, 2,5-, and 2,6-dibromo-1,4-dimethoxybenzene)?

A3: The isomers can be distinguished using spectroscopic methods, particularly ¹H NMR and ¹³C NMR spectroscopy.

  • 2,5-dibromo-1,4-dimethoxybenzene: Due to its symmetry, the ¹H NMR spectrum will show a single peak for the two aromatic protons and a single peak for the two methoxy groups.

  • 2,3-dibromo-1,4-dimethoxybenzene: This isomer is asymmetrical. The ¹H NMR spectrum will exhibit two distinct signals for the two aromatic protons, likely as doublets, and two separate signals for the two methoxy groups.

  • 2,6-dibromo-1,4-dimethoxybenzene: This isomer also has a degree of symmetry. Its ¹H NMR spectrum would show a singlet for the two equivalent aromatic protons, but importantly, it would also display two distinct signals for the methoxy groups due to their different electronic environments.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, as the isomers will likely have different retention times.

Q4: Under what conditions should I be concerned about the formation of quinones?

A4: Oxidative demethylation to form benzoquinones is a potential side reaction, especially when using N-bromosuccinimide (NBS). This is more likely to occur under acidic conditions and in the presence of water. To avoid the formation of quinones, ensure that the reaction is carried out under anhydrous conditions and consider using a non-acidic brominating agent if quinone formation is a persistent issue.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High levels of 2,5-dibromo-1,4-dimethoxybenzene Excess brominating agent, prolonged reaction time, high reaction temperature.1. Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to substrate. 2. Monitor the reaction by TLC or GC and stop it once the starting material is consumed. 3. Maintain a low reaction temperature (e.g., 0 °C). 4. Add the brominating agent slowly to the reaction mixture.
Presence of multiple dibromo-isomers Lack of regioselectivity in the reaction conditions.1. Optimize the solvent system. Non-polar solvents often favor para-substitution. 2. Use a bulky brominating agent which can sterically hinder ortho-substitution.
Formation of tribromo- and other polybrominated products Significant excess of brominating agent, extended reaction time.1. Drastically reduce the equivalents of the brominating agent. 2. Significantly shorten the reaction time.
Yellow or colored impurities in the product Formation of quinones due to oxidative demethylation.1. Ensure strictly anhydrous reaction conditions. 2. Use a brominating agent other than NBS if the problem persists. 3. Purify the product via column chromatography or recrystallization to remove colored impurities.
Low or no conversion of starting material Inactive brominating agent, insufficient activation.1. Use a fresh batch of the brominating agent. 2. If using a milder brominating agent, consider the addition of a Lewis acid catalyst (use with caution as it can increase polysubstitution).

Data Presentation

Table 1: Spectroscopic Data for 1,4-Dimethoxybenzene and its Brominated Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
1,4-Dimethoxybenzene6.84 (s, 4H), 3.77 (s, 6H)153.8, 114.7, 55.7138 (M⁺)
2-Bromo-1,4-dimethoxybenzene7.10 (d, J=2.9 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H), 6.78 (dd, J=8.8, 2.9 Hz, 1H), 3.86 (s, 3H), 3.78 (s, 3H)154.2, 150.1, 117.8, 113.4, 112.9, 112.2, 56.9, 55.8216/218 (M⁺)
2,5-Dibromo-1,4-dimethoxybenzene7.10 (s, 2H), 3.84 (s, 6H)150.6, 117.2, 110.6, 57.1294/296/298 (M⁺)
2,3-Dibromo-1,4-dimethoxybenzene7.01 (d, J=9.0 Hz, 1H), 6.81 (d, J=9.0 Hz, 1H), 3.88 (s, 3H), 3.87 (s, 3H)151.8, 148.5, 115.9, 115.4, 114.3, 113.8, 56.9, 56.4294/296/298 (M⁺)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Bromination by GC-MS
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a dilute solution of sodium thiosulfate.

  • Extraction: Add an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a small amount of an internal standard. Vortex the mixture and allow the layers to separate.

  • Analysis: Inject the organic layer into the GC-MS.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identification: Identify compounds based on their retention times and comparison of their mass spectra to known standards or spectral libraries. Brominated compounds will show characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br).

Visualizations

Reaction_Pathway A 1,4-Dimethoxybenzene B 2-Bromo-1,4-dimethoxybenzene (Desired Product) A->B + Br+ F Benzoquinone (Oxidative Side Product) A->F Oxidation (e.g., NBS, H₂O) C 2,5-Dibromo-1,4-dimethoxybenzene (Major Side Product) B->C + Br+ D 2,3-Dibromo-1,4-dimethoxybenzene (Minor Side Product) B->D + Br+ E Tribromo-derivatives (Side Product) C->E + Br+

Caption: Reaction pathways in the bromination of 1,4-dimethoxybenzene.

Troubleshooting_Logic Start Reaction Mixture Analysis High_DiBr High Dibromination? Start->High_DiBr Control_Stoich Control Stoichiometry & Reaction Time High_DiBr->Control_Stoich Yes Quinones Quinone Formation? High_DiBr->Quinones No Low_Temp Lower Reaction Temperature Control_Stoich->Low_Temp Desired_Product Desired Product Profile Low_Temp->Desired_Product Anhydrous Ensure Anhydrous Conditions Quinones->Anhydrous Yes Quinones->Desired_Product No Change_Reagent Change Brominating Agent Anhydrous->Change_Reagent Change_Reagent->Desired_Product

Caption: Troubleshooting workflow for bromination side products.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 1-Bromo-2,5-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Suzuki coupling of this compound?

A1: The optimal temperature for the Suzuki coupling of this compound typically falls within the range of 80-110 °C.[1][2] However, the ideal temperature is highly dependent on the specific catalyst system, base, and solvent employed. For instance, with a standard catalyst like Pd(PPh₃)₄, a temperature of around 90 °C is a good starting point.[3][4] More active, modern catalyst systems featuring bulky, electron-rich phosphine (B1218219) ligands may facilitate the reaction at lower temperatures.[1] It is recommended to start with a temperature around 80-90 °C and increase it if the reaction is sluggish.[5][6]

Q2: Why is my reaction yield low when using this compound, even at elevated temperatures?

A2: Low yields with this compound can be attributed to its electronic properties. The two electron-donating methoxy (B1213986) groups make the aryl bromide less reactive towards oxidative addition, which is often the rate-limiting step in the Suzuki catalytic cycle.[1] Additionally, the ortho-methoxy group can introduce steric hindrance.[1] If starting material is consumed but the desired product yield is low, common side reactions such as protodeboronation (cleavage of the C-B bond of the boronic acid) or homocoupling of the boronic acid may be occurring.[1]

Q3: Can I run the Suzuki coupling of this compound at room temperature?

A3: While many Suzuki couplings require elevated temperatures, highly active modern palladium catalysts in combination with specialized ligands can facilitate coupling at room temperature for some substrates.[1][7] However, for an electron-rich and sterically hindered substrate like this compound, achieving efficient coupling at room temperature can be challenging. It is advisable to start at an elevated temperature and only attempt room temperature reactions if using a highly active catalyst system specifically designed for such conditions.

Q4: What are the signs of catalyst decomposition at higher temperatures?

A4: A common sign of palladium catalyst decomposition is the formation of a black precipitate, often referred to as "palladium black".[8] This indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active. If you observe rapid blackening of your reaction mixture upon heating, it may be an indication that the temperature is too high for the chosen catalyst system, or that the ligand is not effectively stabilizing the palladium center.[1][8]

Troubleshooting Guide

This guide addresses common issues related to temperature optimization during the Suzuki coupling of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Insufficient reaction temperature.Gradually increase the reaction temperature in 10 °C increments, for example, from 80 °C up to 110 °C.[5][6] Consider using a higher boiling point solvent if necessary. Microwave irradiation can also be a powerful tool to rapidly reach and maintain higher temperatures.[5][6]
Inactive catalyst system for the given temperature.Switch to a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are often more active at lower temperatures.[1][5]
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Reaction temperature is too high, leading to boronic acid decomposition.Lower the reaction temperature.[6] Use a milder base, as strong bases at high temperatures can promote side reactions.[6] Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester) instead of the boronic acid.[6]
Catalyst Decomposition (Formation of Palladium Black) Reaction temperature is too high for the catalyst's stability.Lower the reaction temperature.[8] Ensure the use of an appropriate ligand that can stabilize the palladium catalyst at the desired temperature. Increasing the ligand-to-palladium ratio can sometimes help.
Reaction is Slow Sub-optimal temperature.Increase the reaction temperature.[9] Ensure efficient stirring, especially in biphasic solvent systems, to maximize mass transfer.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of temperature, catalyst, ligand, base, and solvent may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv.)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[10]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.)[2][10]

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1))[10]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.[2]

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5][10]

  • Add the palladium catalyst to the flask.[2]

  • Add the degassed solvent system via syringe.[1]

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).[2][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Visualizations

Troubleshooting_Temperature_Optimization start Start: Low Yield or No Reaction check_temp Is the reaction temperature sufficient? (Typically 80-110°C) start->check_temp increase_temp Increase temperature (e.g., in 10°C increments) check_temp->increase_temp No side_reactions Are there significant side reactions (homocoupling, protodeboronation)? check_temp->side_reactions Yes check_catalyst Is the catalyst system active enough? increase_temp->check_catalyst change_catalyst Switch to a more active catalyst (e.g., with Buchwald ligands) check_catalyst->change_catalyst No success Reaction Optimized check_catalyst->success Yes change_catalyst->success lower_temp Lower the reaction temperature side_reactions->lower_temp Yes catalyst_decomp Is there catalyst decomposition (Pd black)? side_reactions->catalyst_decomp No milder_base Consider a milder base lower_temp->milder_base milder_base->success catalyst_decomp->lower_temp Yes stabilize_catalyst Improve catalyst stability (e.g., adjust ligand ratio) catalyst_decomp->stabilize_catalyst Yes, also catalyst_decomp->success No stabilize_catalyst->success

Caption: Troubleshooting workflow for temperature optimization in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X (Ar = this compound) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-Ar' transmetalation->pd2_biaryl boronate Ar'-B(OR)3^- boronate->transmetalation base Base base->boronate boronic_acid Ar'-B(OH)2 boronic_acid->boronate reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Bromo-2,5-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The primary impurities depend on the synthetic route but typically include:

  • Unreacted starting material: 1,4-dimethoxybenzene (B90301).

  • Over-brominated side product: 1,4-Dibromo-2,5-dimethoxybenzene.

  • Positional isomers: Depending on the bromination conditions, small amounts of other isomeric monobrominated products could be present.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By comparing the crude mixture with the collected fractions against a pure standard (if available), you can identify the fractions containing the desired product and assess their purity. Aromatic compounds like this compound and its common impurities are UV-active and can be visualized under a UV lamp at 254 nm.[1][2]

Q3: What are the recommended general purification methods for this compound?

The two most common and effective purification methods are:

  • Column Chromatography: This is highly effective for separating the desired product from both less polar (starting material) and more polar or similarly polar (dibrominated) impurities.

  • Recrystallization: This method is suitable if the crude product is a solid and the impurities are present in smaller amounts. It is generally a more straightforward and scalable technique than chromatography.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting

Q4: I am having trouble separating this compound from its impurities using column chromatography. What can I do?

Poor separation can be addressed by systematically optimizing your chromatographic conditions.

  • Problem: Poor separation between this compound and 1,4-dimethoxybenzene (starting material).

    • Solution: The starting material is less polar than the product. If the spots are too close on the TLC, decrease the polarity of the eluent. For a hexane (B92381)/ethyl acetate (B1210297) system, this means increasing the proportion of hexane. A shallow gradient elution, starting with a very low polarity, can effectively separate the less polar starting material first.

  • Problem: Poor separation between this compound and 1,4-Dibromo-2,5-dimethoxybenzene.

    • Solution: The dibrominated impurity has a similar polarity to the desired product, which can make separation challenging. A less polar solvent system (e.g., higher ratio of hexane to ethyl acetate) will generally increase the separation between these two compounds on silica (B1680970) gel. Using a longer column can also improve resolution.

  • Problem: The spots on the TLC plate are streaking.

    • Solution: Streaking can be caused by several factors. If the sample is too concentrated, dilute it before spotting it on the TLC plate. If the compound is interacting strongly with the acidic silica gel, adding a small amount of a neutralizer like triethylamine (B128534) (a few drops per 100 mL of eluent) can improve the spot shape.[3]

  • Problem: My compound is not eluting from the column.

    • Solution: This indicates that the eluent is not polar enough. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

Recrystallization Troubleshooting

Q5: I am having difficulty obtaining pure crystals of this compound.

Successful recrystallization depends on the appropriate choice of solvent and proper technique.

  • Problem: The compound "oils out" instead of forming crystals.

    • Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, reheat the solution and add more of the "good" solvent (the one in which the compound is more soluble) to increase the total solvent volume.[4] Allow the solution to cool more slowly to encourage crystal formation instead of oiling.

  • Problem: No crystals are forming, even after the solution has cooled.

    • Solution: The solution may be too dilute, or nucleation has not been initiated. Try the following techniques:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5]

      • Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.[5]

      • Concentration: Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[4]

      • Cooling: Cool the solution in an ice bath to further decrease the solubility.[4]

  • Problem: The recrystallized product is still impure.

    • Solution: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed. A second recrystallization may be necessary to achieve the desired purity. Also, ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration to remove any residual mother liquor containing impurities.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A typical TLC protocol for monitoring the purification of this compound is as follows:

  • Plate Preparation: Use silica gel coated plates with a fluorescent indicator (F254).

  • Spotting: Dissolve a small amount of the crude mixture and each collected fraction in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solutions on the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber containing a suitable eluent system (see table below).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[1]

Table 1: Typical Rf Values for this compound and Related Impurities on Silica Gel TLC.

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
1,4-dimethoxybenzene (Starting Material)95:5~ 0.6
This compound (Product) 95:5 ~ 0.5
1,4-Dibromo-2,5-dimethoxybenzene (Impurity)95:5~ 0.4
1,4-dimethoxybenzene (Starting Material)90:10~ 0.7
This compound (Product) 90:10 ~ 0.6
1,4-Dibromo-2,5-dimethoxybenzene (Impurity)90:10~ 0.5

Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and temperature.

Column Chromatography Protocol

A detailed protocol for the purification of this compound using column chromatography is provided below.

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity if necessary. A specific eluent system reported for this separation is a 30:1 mixture of petroleum ether and ethyl acetate.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization Protocol

The following is a general procedure for the recrystallization of this compound:

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Ethanol has been reported as a potential recrystallization solvent.[7] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent (or the more soluble solvent of a pair).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (hot): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify before cooling.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography  Complex Mixture   Recrystallization Recrystallization TLC_Analysis->Recrystallization  Minor Impurities   Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

The following diagram illustrates the logical steps for troubleshooting poor separation in column chromatography.

TroubleshootingWorkflow Start Poor Separation in Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Adjust_Polarity Adjust Eluent Polarity Check_TLC->Adjust_Polarity Spots too close Change_Solvent Change Solvent System Check_TLC->Change_Solvent Streaking or no separation Longer_Column Use a Longer Column Adjust_Polarity->Longer_Column Change_Solvent->Longer_Column Dry_Load Dry Load Sample Longer_Column->Dry_Load Success Improved Separation Dry_Load->Success

References

preventing decomposition of 1-Bromo-2,5-dimethoxybenzene during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-2,5-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an aromatic organic compound with the formula C₈H₉BrO₂. It serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] It is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings, to form new carbon-carbon bonds.[2] The bromine atom functions as a reactive site, enabling the coupling with other organic molecules.[2]

Q2: What are the primary causes of this compound decomposition during a reaction?

The decomposition of this compound is typically initiated by several factors:

  • Elevated Temperatures: While stable under normal conditions, high reaction temperatures can lead to thermal degradation. The methoxy (B1213986) groups are susceptible to homolysis at high temperatures.[3]

  • Strong Oxidizing Agents: Exposure to strong oxidizing agents can lead to the degradation of the molecule.

  • Presence of Strong Bases and Nucleophiles: Certain strong bases, particularly in combination with protic solvents, can promote side reactions such as hydrodehalogenation (debromination).

  • Light Exposure: While less common during a reaction, prolonged exposure to UV light can potentially initiate radical decomposition pathways.

  • Incompatible Reagents: Reaction with certain strong acids can lead to undesired side reactions. For instance, reaction with hydrochloric acid can yield 1,2-dibromoethane (B42909) and hydrogen peroxide.[4]

Q3: What are the common decomposition or side products observed in reactions involving this compound?

Common undesired products include:

  • 1,4-Dimethoxybenzene (B90301): This is the product of hydrodehalogenation (debromination), where the bromine atom is replaced by a hydrogen atom. This is a common side product in palladium-catalyzed reactions, often facilitated by the presence of a hydride source.

  • Homocoupling Products: In cross-coupling reactions, this compound can couple with itself to form a biaryl byproduct.

  • Products of Ether Cleavage: At high temperatures, the methoxy groups can be cleaved.

Q4: How can I detect the decomposition of this compound during my experiment?

Decomposition can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of new, unexpected spots can indicate the formation of decomposition products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile byproducts such as 1,4-dimethoxybenzene.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the consumption of the starting material and the formation of both the desired product and non-volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze crude reaction mixtures to identify the characteristic signals of common byproducts.

Troubleshooting Guides

Issue 1: Low Yield in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Consumption of starting material (this compound) is observed by TLC or LC-MS, but the yield of the desired biaryl product is low.

  • Significant amounts of 1,4-dimethoxybenzene (debrominated byproduct) are detected by GC-MS.

  • Formation of a biaryl homocoupling product is observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Catalyst/Ligand System For electron-rich and sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active catalyst system employing bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
Inappropriate Base Strong alkoxide bases (e.g., NaOtBu) can generate palladium-hydride species, leading to hydrodehalogenation. Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[7]
Presence of Hydride Sources Ensure all solvents and reagents are anhydrous and deoxygenated. Avoid solvents that can act as hydride donors, such as isopropanol. Rigorously dry glassware before use.
High Reaction Temperature Elevated temperatures can promote catalyst decomposition and side reactions. Attempt the reaction at a lower temperature (e.g., 80-90 °C) and monitor for progress.
Prolonged Reaction Time Extended reaction times can lead to product degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand system optimal for an electron-rich substrate? start->check_catalyst change_catalyst Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). check_catalyst->change_catalyst No check_base Is a strong alkoxide base being used? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3). check_base->change_base Yes check_conditions Are reaction conditions anhydrous and oxygen-free? check_base->check_conditions No change_base->check_conditions improve_conditions Use anhydrous, degassed solvents and reagents. Run under an inert atmosphere. check_conditions->improve_conditions No check_temp Is the reaction temperature too high? check_conditions->check_temp Yes improve_conditions->check_temp lower_temp Lower the reaction temperature and monitor closely. check_temp->lower_temp Yes end Improved Yield check_temp->end No lower_temp->end

Troubleshooting flowchart for Suzuki-Miyaura coupling.
Issue 2: Failure to Form a Grignard or Organolithium Reagent

Symptoms:

  • No initiation of the Grignard reaction (magnesium turnings remain unreacted).

  • Formation of significant amounts of 1,4-dimethoxybenzene upon attempted formation of the organometallic reagent.

  • Wurtz-type homocoupling byproduct is the major product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Passive Magnesium Surface The magnesium turnings may have an oxide layer preventing reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.
Presence of Protic Impurities Organometallic reagents are extremely sensitive to moisture and other protic sources. Use rigorously dried glassware and anhydrous solvents (e.g., diethyl ether, THF).
Reaction Temperature Too High (for Organolithiums) The aryllithium species derived from this compound can be unstable at higher temperatures. Maintain a very low temperature (e.g., -78 °C) during formation and subsequent reactions.
Slow Addition of Alkyl Halide For Grignard formation, a slow, controlled addition of the this compound solution to the magnesium suspension can help to minimize the formation of the Wurtz coupling byproduct.

Experimental Workflow for Grignard Reagent Formation

prep Prepare Anhydrous Setup (flame-dried glassware, anhydrous ether, inert atmosphere) activate_mg Activate Magnesium (add iodine crystal or 1,2-dibromoethane) prep->activate_mg add_substrate Slowly add a solution of this compound in anhydrous ether activate_mg->add_substrate initiation Observe for signs of reaction (disappearance of iodine color, gentle reflux) add_substrate->initiation maintain_reaction Maintain gentle reflux until magnesium is consumed initiation->maintain_reaction grignard_formed Grignard Reagent is Ready for Use maintain_reaction->grignard_formed

Workflow for successful Grignard reagent formation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol is designed to minimize hydrodehalogenation and other side reactions when coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane (B91453)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add this compound and the arylboronic acid to the flask.

  • Add the anhydrous, degassed 1,4-dioxane via cannula.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Formation of the Aryllithium Reagent at Low Temperature

This protocol is for the formation of the aryllithium reagent from this compound, minimizing decomposition.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.05 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • The resulting aryllithium reagent is now ready for reaction with an electrophile at low temperature. A study on a similar system, 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene, showed that the corresponding aryllithium is stable for over an hour at -95 to -100 °C in diethyl ether/hexane.[8]

By following these guidelines and protocols, researchers can significantly reduce the decomposition of this compound and improve the yield and purity of their desired products.

References

Technical Support Center: Grignard Reaction of Substituted Bromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction of substituted bromobenzenes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a substituted bromobenzene (B47551) is not initiating. What are the common causes and solutions?

A1: The most common reason for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the bromobenzene.[1][2] Additionally, the presence of even trace amounts of moisture can quench the reaction.[1][2][3]

Troubleshooting Steps for Initiation Failure:

  • Ensure Rigorously Anhydrous Conditions: All glassware should be flame-dried under an inert atmosphere or oven-dried prior to use.[2][4] Solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), must be anhydrous.[1][2][3]

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer.[1][5] Several methods can be employed:

    • Chemical Activation: Add a small crystal of iodine (I₂), which will disappear as the reaction initiates, or a few drops of 1,2-dibromoethane (B42909) (DBE).[1][6][7] Diisobutylaluminium hydride (DIBAH) can also be used for activation at lower temperatures.[8]

    • Physical Activation: Crush the magnesium turnings with a glass rod to expose a fresh surface or use an ultrasonic bath.[1][6][9] Dry stirring of the magnesium turnings under an inert atmosphere for an extended period can also be effective.[6][10]

  • Gentle Heating: Gentle warming of the reaction mixture can help to initiate the reaction.[1] However, be cautious as the reaction is exothermic and can become difficult to control once it starts.[3]

Q2: I am observing a significant amount of biphenyl (B1667301) byproduct in my reaction. How can I minimize its formation?

A2: The formation of biphenyl is a result of a Wurtz-type coupling reaction between the formed Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[11][12][13] This side reaction is favored by high local concentrations of bromobenzene and elevated reaction temperatures.[12][13]

Strategies to Minimize Biphenyl Formation:

  • Slow Addition of Bromobenzene: Add the substituted bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling reaction.[12]

  • Temperature Control: Maintain a controlled reaction temperature. The Grignard formation is exothermic, and excessive heat can accelerate the Wurtz coupling.[3][12]

  • Solvent Choice: The choice of solvent can influence the rate of the coupling reaction. For some substrates, diethyl ether may be preferable to THF to reduce the formation of Wurtz products.[12]

Q3: How do electron-withdrawing and electron-donating substituents on the bromobenzene affect the Grignard reaction?

A3: Substituents on the aromatic ring can have a significant impact on the ease of Grignard reagent formation and its stability.

  • Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂) or cyano (-CN) groups can make the Grignar reaction more challenging. These groups can react with the Grignard reagent itself or potentially oxidize the magnesium surface, hindering the reaction.[14] For substrates with highly activating EWGs, alternative methods like halogen-magnesium exchange at low temperatures might be necessary.[15][16]

  • Electron-Donating Groups (EDGs): While generally less problematic than EWGs, strong EDGs can decrease the reactivity of the aryl bromide, potentially making the initiation of the reaction more difficult.

  • Steric Hindrance: Bulky substituents near the bromine atom can sterically hinder the approach to the magnesium surface, slowing down the reaction rate.[17][18] In some cases, extreme steric hindrance can lead to alternative reaction pathways.[17][19]

Q4: My Grignard reagent seems to decompose over time. What causes this and how can I prevent it?

A4: Grignard reagents can be unstable and participate in side reactions if not used promptly. The Schlenk equilibrium describes the presence of multiple organomagnesium species in solution, which can influence reactivity.[5][20] Decomposition can occur through reaction with trace moisture or oxygen.[3][21] It is best to use the Grignard reagent immediately after its formation.[13] If the reaction mixture becomes cloudy and black, it could be an indication of decomposition, possibly due to prolonged heating.[22]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Grignard Reactions of Substituted Bromobenzenes
Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[1][2] 2. Presence of moisture in glassware or solvent.[1] 3. Low reactivity of the substituted bromobenzene.1. Activate magnesium using iodine, 1,2-dibromoethane, or physical methods like crushing.[1][6] 2. Ensure all glassware is flame-dried and solvents are anhydrous.[2][4] 3. Use gentle heating to initiate the reaction.[1]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction.[12] 2. Incomplete reaction. 3. Quenching by moisture, oxygen, or acidic impurities.[3]1. Add the bromobenzene solution slowly and control the reaction temperature.[12] 2. Ensure sufficient reaction time and that all the magnesium has been consumed.[13] 3. Maintain an inert atmosphere (e.g., nitrogen or argon).[6][10]
Formation of Biphenyl Byproduct 1. High local concentration of bromobenzene.[12][13] 2. Elevated reaction temperature.[12][13]1. Use a dropping funnel for slow, controlled addition of the bromobenzene.[12] 2. Use an ice bath to maintain a steady, moderate reaction temperature.[12]
Darkening of Reaction Mixture 1. Decomposition of the Grignard reagent.[22] 2. Overheating of the reaction.1. Use the Grignard reagent immediately after formation.[13] 2. Avoid prolonged heating or excessively high temperatures.[22]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Phenylmagnesium Bromide

This protocol outlines a standard laboratory procedure for the synthesis of a Grignard reagent from bromobenzene.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Flame-dried round-bottom flask with a reflux condenser and a dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[2][4]

  • Reaction Setup: Place the magnesium turnings in the round-bottom flask under an inert atmosphere. Add a small crystal of iodine.[4][6]

  • Solvent Addition: Add a portion of the anhydrous solvent to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene in the anhydrous solvent. Add a small amount of this solution to the magnesium suspension.[4] The reaction should initiate, as indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy, grayish suspension.[1][23] If the reaction does not start, gentle warming or crushing the magnesium with a dry glass rod may be necessary.[1][23]

  • Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]

  • Reaction Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.[13] The resulting grayish solution is the Grignard reagent and should be used immediately for the subsequent reaction.[13]

Table 2: Comparison of Solvents for Grignard Reagent Formation
Solvent Boiling Point (°C) Advantages Disadvantages
Diethyl Ether (Et₂O) 34.6Easier to initiate reactions due to lower boiling point allowing for gentle reflux.[2] Can minimize Wurtz coupling for certain substrates.[12]Highly flammable and volatile.
Tetrahydrofuran (THF) 66Higher boiling point allows for reactions with less reactive bromides.[22] Better at solvating and stabilizing the Grignard reagent.[22]May promote Wurtz coupling for some substrates.[12] Higher tendency to form peroxides.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Grignard Reaction Initiation start Reaction Not Initiating check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous add_activator Have you added an activator (e.g., Iodine, 1,2-dibromoethane)? check_anhydrous->add_activator Yes dry Dry glassware and use anhydrous solvents. check_anhydrous->dry No apply_heat Have you tried gentle warming? add_activator->apply_heat Yes activate Add a chemical activator. add_activator->activate No physical_activation Have you tried physical activation (crushing, sonication)? apply_heat->physical_activation Yes heat Gently warm the mixture. apply_heat->heat No success Reaction Initiates Successfully physical_activation->success Yes crush Crush magnesium turnings or use sonication. physical_activation->crush No failure Reaction Still Fails: Consider alternative activators (e.g., DIBAH) or fresh reagents. dry->check_anhydrous dry->failure activate->add_activator activate->failure heat->apply_heat heat->failure crush->physical_activation crush->failure start_legend Problem decision_legend Decision Point action_legend Action success_legend Success failure_legend Failure/Next Steps

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Experimental_Workflow Experimental Workflow for Grignard Reagent Formation prep 1. Prepare Dry Glassware and Reagents setup 2. Assemble Reaction Apparatus under Inert Atmosphere prep->setup add_mg 3. Add Mg Turnings and Activator (e.g., Iodine) setup->add_mg add_solvent 4. Add Anhydrous Solvent add_mg->add_solvent initiate 5. Initiate Reaction with a Small Amount of Bromobenzene add_solvent->initiate addition 6. Slow, Dropwise Addition of Remaining Bromobenzene initiate->addition reflux 7. Maintain Gentle Reflux and Monitor Reaction addition->reflux complete 8. Reaction Complete (Mg consumed) reflux->complete use 9. Use Grignard Reagent Immediately complete->use

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-dimethoxybenzene in cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound, an electron-rich aryl bromide.

Question: My cross-coupling reaction is resulting in low yield or failing completely. What are the likely causes?

Answer: Low yields or reaction failure with electron-rich aryl bromides like this compound are common. This is typically due to the slow oxidative addition step, which is disfavored by the electron-donating methoxy (B1213986) groups on the aromatic ring.[1] Several factors could be contributing to this issue:

  • Inefficient Catalyst System: Standard catalysts such as Pd(PPh₃)₄ may not be effective for this substrate.[2] More robust systems, often employing bulky and electron-rich phosphine (B1218219) ligands, are required.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base's strength and solubility can significantly impact the reaction rate.[2][3]

  • Side Reactions: Competing reactions like dehalogenation (loss of bromine) or homocoupling of the coupling partner can consume starting materials.[4][2]

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to catalyst decomposition and promote side reactions, particularly the homocoupling of boronic acids in Suzuki reactions.[3]

  • Sub-optimal Temperature: While higher temperatures can sometimes overcome the activation barrier, they can also promote catalyst decomposition and side reactions.[4]

Question: I am observing a significant amount of homocoupling byproduct. How can I minimize this?

Answer: Homocoupling is a common side reaction, especially in Suzuki-Miyaura coupling. It can arise from the coupling of the boronic acid with itself. Here are some strategies to minimize it:

  • Thorough Degassing: Oxygen is a known promoter of boronic acid homocoupling.[3] Ensure your solvents and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.[3]

  • Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[3]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[4]

  • Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are often more stable than their corresponding boronic acids and can be less prone to homocoupling and protodeboronation.[3]

Question: My starting aryl bromide is being consumed, but I am not seeing the desired product. What is happening?

Answer: If the this compound is being consumed without forming the desired product, the most likely side reaction is dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[4] This indicates that the catalytic cycle is initiated (oxidative addition occurs), but the subsequent steps are not efficient, leading to an alternative reaction pathway. To address this, re-evaluate your catalyst system, base, and reaction conditions to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for Suzuki-Miyaura coupling of this compound?

For a challenging, electron-rich substrate like this compound, standard catalysts are often insufficient. It is recommended to use a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[5] Ligands from the Buchwald group, such as SPhos, XPhos, and RuPhos, are often highly effective as they facilitate the challenging oxidative addition step.[2][3][6]

Q2: What conditions are recommended for a Heck reaction with this compound?

The Heck reaction couples the aryl bromide with an alkene.[7] For sterically hindered and electron-rich substrates, a suitable catalyst system would involve Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) or a more bulky ligand. N-heterocyclic carbene (NHC) ligands have also shown great efficacy.[8][9] A common base is triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) in a solvent like DMF or toluene.[8]

Q3: Can I perform a Buchwald-Hartwig amination with this substrate?

Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] For this compound, you will need a robust catalyst system. Typically, this involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a specialized ligand such as BINAP or a Buchwald ligand (e.g., XPhos).[5][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required.[5]

Q4: Is Sonogashira coupling a viable option?

Sonogashira coupling, which joins the aryl bromide to a terminal alkyne, is a viable reaction.[12] The classic conditions use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base, such as triethylamine.[13][14]

Data Presentation: Catalyst Systems for Cross-Coupling

The following tables summarize representative conditions for various cross-coupling reactions. These can serve as a starting point for optimizing the reaction with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides

Catalyst System Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 18 ~95
Pd(PPh₃)₄ - K₂CO₃ 1,4-Dioxane/H₂O 100 24 ~90[5]

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92 |

Table 2: Heck Reaction Conditions for Aryl Bromides

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ (1-2) PPh₃ (2-4) Et₃N (1.5-2.0) Toluene 100-110 12-24 Good

| Pd(OAc)₂ (1-2) | NHC precursor (2-4) | K₂CO₃ (2.0) | DMF | 80-120 | 12-24 | Good |

Yields are generalized from protocols for similar substrates.[8]

Table 3: Buchwald-Hartwig Amination Conditions for Aryl Bromides

Palladium Source Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Pd₂(dba)₃ BINAP NaOtBu Toluene 100 2 ~98[5]

| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85 |

Table 4: Sonogashira Coupling Conditions for Aryl Bromides

Catalyst Co-catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₂Cl₂ CuI Et₃N THF Room Temp - 65 Good

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50 | Good |

Yields are generalized from protocols for similar substrates.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or boronic ester (1.2 mmol, 1.2 equiv), finely ground potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[16]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 10 mL) via syringe.[16]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[16]

Protocol 2: General Procedure for Heck Reaction

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%).[8]

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or Toluene). Then add this compound (1.0 equiv), the alkene (e.g., styrene (B11656) or an acrylate, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv or Et₃N, 1.5-2.0 equiv).[8]

  • Reaction: Heat the mixture to 80-120 °C and monitor progress by TLC or GC-MS.[8]

  • Work-up: After cooling, filter the mixture to remove the ammonium (B1175870) or inorganic salts. Dilute the filtrate with an organic solvent, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 3-6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[5]

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).[5]

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[5]

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.[5]

Visualizations

Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki) pd2_complex->transmetalation R-B(OH)2 + Base pd2_r_complex Ar-Pd(II)L2-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flask, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify characterize 8. Characterization purify->characterize

Caption: A general experimental workflow for a cross-coupling reaction.

Troubleshooting Tree start Low or No Yield q1 Starting Material Consumed? start->q1 a1_yes Likely Dehalogenation or Side Product Formation q1->a1_yes Yes q2 Inefficient Catalyst? (e.g., Pd(PPh3)4) q1->q2 No end Re-optimize Conditions (Base, Solvent, Temp) a1_yes->end a2_yes Switch to Bulky, Electron-Rich Ligand (SPhos, XPhos) q2->a2_yes Yes q3 Homocoupling Observed? q2->q3 No a2_yes->end a3_yes Improve Degassing Use Boronic Ester q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Isolation of Pure 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-2,5-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 1,4-dimethoxybenzene, which undergoes electrophilic bromination.[1] An alternative route involves the methylation of 2-Bromo-4-methoxyphenol.[2]

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a colorless to light yellow clear liquid.[2] It is insoluble in water but soluble in many organic solvents.[2] For detailed physical and chemical properties, please refer to the data table below.

Q3: What are the primary side products to expect during the synthesis from 1,4-dimethoxybenzene?

A3: The primary side product is the di-brominated species, 1,4-dibromo-2,5-dimethoxybenzene. Over-bromination can be minimized by controlling the stoichiometry of the brominating agent and the reaction time.

Q4: What is the recommended method for purifying the crude product?

A4: The crude product can be purified by either column chromatography or recrystallization. For column chromatography, a common eluent system is 100% hexane. Recrystallization can be effectively carried out using ethanol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the brominating agent.
Loss of product during work-up.Ensure proper phase separation during extraction. Minimize the number of transfer steps. If recrystallizing, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor.
Presence of Di-brominated Side Product Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Oily Product After Recrystallization Impurities are preventing crystallization.Purify the crude product by column chromatography before attempting recrystallization. Ensure the recrystallization solvent is appropriate and used in the correct volume.
Persistent Color in the Final Product Presence of residual bromine or other colored impurities.Wash the organic layer with a solution of sodium thiosulfate (B1220275) or sodium bisulfite during the work-up to quench any unreacted bromine. If the color persists, consider treating the solution with activated carbon before filtration and concentration.
Emulsion Formation During Extraction High concentration of salts or polar impurities.Add a saturated solution of sodium chloride (brine) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Data Presentation

Property Value Reference
Molecular Formula C₈H₉BrO₂[3]
Molecular Weight 217.06 g/mol [3]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 130-131 °C at 10 mmHg
Density ~1.445 g/mL at 25 °C
Refractive Index n20/D ~1.570
Solubility Insoluble in water; Soluble in organic solvents[2]

Experimental Protocols

Work-up Procedure for the Synthesis of this compound from 1,4-dimethoxybenzene

This protocol outlines the isolation and purification of this compound following its synthesis via bromination of 1,4-dimethoxybenzene.

1. Quenching the Reaction:

  • Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product and quench any remaining reactive species.

2. Extraction:

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers with a 1 M solution of sodium thiosulfate or sodium bisulfite (2 x 50 mL) to remove any unreacted bromine.

  • Subsequently, wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic components.

  • Finally, wash the organic layer with a saturated sodium chloride solution (brine) (1 x 50 mL) to remove excess water.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Method A: Column Chromatography

    • Dissolve the crude product in a minimal amount of hexane.

    • Load the solution onto a silica (B1680970) gel column packed with hexane.

    • Elute the column with 100% hexane, collecting the fractions containing the pure product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Method B: Recrystallization

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

    • Dry the purified crystals in a desiccator.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with Ice Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Thio Wash with Na2S2O3/NaHSO3 Extract->Wash_Thio Wash_Bicarb Wash with Sat. NaHCO3 Wash_Thio->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4/MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography (Hexane) Concentrate->Column Option A Recrystallize Recrystallization (Ethanol) Concentrate->Recrystallize Option B Pure_Product Pure 1-Bromo-2,5- dimethoxybenzene Column->Pure_Product Recrystallize->Pure_Product

Caption: Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions Start Crude Product Analysis (TLC, NMR) Impure Product Impure? Start->Impure LowYield Low Yield? Impure->LowYield No StartingMaterial Starting Material Present? Impure->StartingMaterial Yes CheckWorkup Review Work-up Procedure for Losses LowYield->CheckWorkup Yes Pure Pure Product Obtained LowYield->Pure No SideProduct Side Product (e.g., Di-bromo) Present? StartingMaterial->SideProduct No OptimizeReaction Optimize Reaction: - Time - Stoichiometry StartingMaterial->OptimizeReaction Yes ColumnChrom Purify by Column Chromatography SideProduct->ColumnChrom Yes OptimizeReaction->Start ColumnChrom->Start Recrystallize Purify by Recrystallization Recrystallize->Start CheckWorkup->Start

Caption: Troubleshooting logic for the isolation of pure this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-2,5-dimethoxybenzene. The following sections detail the impact of solvent choice on common reactions, offer solutions to frequently encountered experimental issues, and provide standardized protocols for key transformations.

Troubleshooting Guides

This section addresses common problems encountered during reactions involving this compound, with a focus on how solvent selection can resolve these issues.

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings are a common issue. Consider the following troubleshooting steps related to your solvent system:

  • Poor Solubility of Reagents: this compound, the boronic acid/ester, and the base must be sufficiently soluble at the reaction temperature.

    • Solution: A mixture of a nonpolar organic solvent and water is often effective. The organic solvent dissolves the aryl bromide and boronic acid, while water dissolves the inorganic base. Common solvent systems include toluene (B28343)/water, 1,4-dioxane (B91453)/water, and THF/water.[1] For substrates with poor solubility, a more polar aprotic solvent like DMF/water can be beneficial.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to the reaction environment.

    • Solution: Ensure you are using anhydrous and degassed solvents to prevent catalyst oxidation. While water is often used as a co-solvent, the organic solvent should be of high purity.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and is highly influenced by the solvent and base.

    • Solution: Protic co-solvents like water or alcohols can facilitate this step.[1] A common and robust solvent system to start with is a 4:1 or 3:1 mixture of 1,4-dioxane and water with a base like K₃PO₄ or K₂CO₃.[1]

Question: My Buchwald-Hartwig amination reaction is slow and incomplete. How can I improve the reaction rate and conversion?

Answer:

Slow or incomplete Buchwald-Hartwig aminations can often be attributed to the reaction conditions, particularly the solvent and base combination.

  • Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Solvents with higher boiling points like toluene (111 °C) or 1,4-dioxane (101 °C) are generally preferred over THF (66 °C) as they allow for higher reaction temperatures.[2]

  • Poor Solubility of the Base or Amine Salt: The solubility of the base and the amine salt by-product can impact the reaction.

    • Solution: Toluene is a common and effective solvent for these reactions.[2] For particularly challenging couplings or poorly soluble starting materials, 1,4-dioxane can be a good alternative. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are often used, but their solubility can be limited in less polar solvents. Ensure the base is a fine powder and the mixture is stirred vigorously.

Question: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Solvent choice can play a role in minimizing this unwanted pathway.

  • Solvent Polarity: The polarity of the solvent can influence the rates of competing reaction pathways.

    • Solution: While specific data for this compound is limited, general observations suggest that screening different solvents can be beneficial. Start with a less polar solvent like toluene. If hydrodehalogenation persists, consider switching to 1,4-dioxane. Sometimes, the choice of ligand and base has a more significant impact than the solvent on this side reaction. Using a weaker base or a different phosphine (B1218219) ligand can be effective.

Question: My Grignard reagent formation from this compound fails to initiate. What should I do?

Answer:

Grignard reagent formation is highly sensitive to the reaction conditions.

  • Presence of Water: Grignard reagents are extremely sensitive to water.

    • Solution: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices.

  • Passivated Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, preventing the reaction.

    • Solution: Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is highly recommended.[3]

  • Solvent Choice for Less Reactive Bromides: While diethyl ether is a traditional solvent, THF is often better for less reactive aryl bromides.

    • Solution: THF has a higher boiling point than diethyl ether, allowing for gentle heating to initiate the reaction.[3] THF is also better at solvating and stabilizing the Grignard reagent once it is formed.[3]

Frequently Asked Questions (FAQs)

Q1: Which solvent is generally the best starting point for a Suzuki-Miyaura reaction with this compound?

A common and effective starting point is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) with a base such as K₂CO₃ or K₃PO₄.[1] This system provides good solubility for both the organic substrates and the inorganic base.[1]

Q2: Can I use a single solvent for a Buchwald-Hartwig amination?

Yes, anhydrous toluene or 1,4-dioxane are commonly used as single solvents for Buchwald-Hartwig aminations.[2]

Q3: Does the presence of the two methoxy (B1213986) groups on this compound affect solvent choice?

The two electron-donating methoxy groups can influence the electronic properties of the aryl bromide, potentially affecting the rates of oxidative addition in cross-coupling reactions. However, their impact on the optimal solvent choice is generally considered minor compared to factors like reagent solubility and the desired reaction temperature.

Q4: For Grignard formation, is THF always better than diethyl ether?

For less reactive aryl bromides like this compound, THF is often a better choice due to its higher boiling point, which allows for heating to initiate the reaction, and its superior ability to solvate and stabilize the Grignard reagent.[3]

Data Presentation

The following tables summarize the effects of different solvents on common cross-coupling reactions. Note that this data is compiled from studies on structurally similar aryl bromides and should be used as a general guide for optimizing reactions with this compound.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides

Solvent SystemTypical BaseExpected YieldKey Advantages & Considerations
1,4-Dioxane / WaterK₃PO₄, K₂CO₃Good to ExcellentRobust and widely applicable; provides good solubility for most reagents.[1]
Toluene / WaterK₂CO₃, Cs₂CO₃Good to HighStandard choice, especially for reactions at higher temperatures.[2]
THF / WaterCs₂CO₃GoodVersatile and effective, though lower boiling point limits reaction temperature.[4]
Ethanol (B145695) / WaterK₃PO₄Potentially HighProtic nature of ethanol can facilitate the reaction.[5]
DMF / WaterK₂CO₃Moderate to GoodUseful for substrates with poor solubility in other solvents.[5]

Table 2: Solvent Effects on Buchwald-Hartwig Amination of Aryl Bromides

SolventTypical BaseExpected YieldKey Advantages & Considerations
TolueneNaOtBu, K₃PO₄Good to ExcellentHigh boiling point, common and effective.[2]
1,4-DioxaneNaOtBu, Cs₂CO₃Good to ExcellentGood alternative to toluene, can be effective for challenging substrates.
THFNaOtBuModerate to GoodLower boiling point may result in slower reactions or lower yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the anhydrous organic solvent and degassed water (e.g., 1,4-dioxane/water 4:1, to achieve a ~0.1 M concentration of the aryl bromide).

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add anhydrous solvent (e.g., toluene, to achieve a ~0.2 M concentration).

  • Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Grignard Reagent Formation

  • Assemble a three-necked, flame-dried round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Add magnesium turnings (1.2 equiv) and a crystal of iodine to the flask. Gently warm the flask with a heat gun under an inert gas flow until iodine vapors are seen, then allow it to cool.

  • Add sufficient anhydrous THF to cover the magnesium.[3]

  • Prepare a solution of this compound (1.0 equiv) in anhydrous THF in the dropping funnel.

  • Add a small portion (~10%) of the aryl bromide solution to the stirred magnesium suspension to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Gentle heating may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at a gentle reflux for 1-2 hours or until most of the magnesium is consumed.

  • Cool the solution to room temperature. The Grignard reagent is now ready for use in a subsequent reaction.

Mandatory Visualization

Experimental_Workflow Solvent Screening Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis & Optimization start Define Reaction: This compound + Coupling Partner reagents Select Catalyst, Ligand, and Base start->reagents solvent1 Run 1: Toluene/Water reagents->solvent1 Parallel Reactions solvent2 Run 2: Dioxane/Water reagents->solvent2 Parallel Reactions solvent3 Run 3: THF/Water reagents->solvent3 Parallel Reactions solvent4 Run 4: DMF/Water reagents->solvent4 Parallel Reactions analysis Analyze Yield & Purity (TLC, GC-MS, NMR) solvent1->analysis solvent2->analysis solvent3->analysis solvent4->analysis decision Identify Optimal Solvent System analysis->decision optimize Further Optimization (Temp., Conc., Time) decision->optimize Proceed with Best Condition final Final Protocol optimize->final

Caption: A logical workflow for screening and optimizing solvent conditions.

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n (Oxidative Addition) pd0->oa_complex + Ar-Br Solvent polarity affects rate transmetal_complex Ar-Pd(II)(R)L_n (Transmetalation) oa_complex->transmetal_complex + R-M Solvent & base solubility are key transmetal_complex->pd0 Reductive Elimination product Ar-R (Product) transmetal_complex->product note1 Solvent solvates and stabilizes catalytic species throughout the cycle.

Caption: Key steps in a Pd-catalyzed coupling and solvent influence.

References

Validation & Comparative

A Spectroscopic Showdown: Distinguishing Isomers of 1-Bromo-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step. In the case of brominated dimethoxybenzene derivatives, which serve as versatile building blocks, unambiguous characterization is paramount. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-2,5-dimethoxybenzene and its five structural isomers, supported by experimental data and detailed methodologies.

The isomers under comparison are:

  • 1-Bromo-2,3-dimethoxybenzene

  • 1-Bromo-2,4-dimethoxybenzene

  • This compound

  • 1-Bromo-2,6-dimethoxybenzene

  • 1-Bromo-3,4-dimethoxybenzene

  • 1-Bromo-3,5-dimethoxybenzene

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for each isomer, allowing for direct comparison.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Compoundδ (ppm) of Aromatic Protonsδ (ppm) of Methoxy Protons
1-Bromo-2,3-dimethoxybenzene ~7.0-7.2 (m, 3H)~3.9 (s, 3H), ~3.8 (s, 3H)
1-Bromo-2,4-dimethoxybenzene ~7.36 (d), ~6.45 (dd), ~6.36 (d)~3.82 (s, 3H), ~3.75 (s, 3H)[1]
This compound ~7.0 (d), ~6.9 (dd), ~6.8 (d)~3.9 (s, 3H), ~3.8 (s, 3H)
1-Bromo-2,6-dimethoxybenzene ~7.2-7.3 (t, 1H), ~6.5-6.6 (d, 2H)~3.9 (s, 6H)
1-Bromo-3,4-dimethoxybenzene ~7.1 (d), ~7.0 (dd), ~6.8 (d)~3.9 (s, 3H), ~3.8 (s, 3H)
1-Bromo-3,5-dimethoxybenzene ~6.67 (d, 2H), ~6.39 (t, 1H)[2]~3.78 (s, 6H)[2]

Note: The exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and the spectrometer's magnetic field strength. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Compoundδ (ppm) of Aromatic Carbonsδ (ppm) of Methoxy Carbons
1-Bromo-2,3-dimethoxybenzene ~152, ~146, ~125, ~120, ~115, ~110~61, ~56
1-Bromo-2,4-dimethoxybenzene ~160, ~157, ~133, ~106, ~103, ~100~56.3, ~55.7
This compound ~152, ~150, ~118, ~115, ~114, ~113~57, ~56
1-Bromo-2,6-dimethoxybenzene ~155, ~130, ~125, ~108~56
1-Bromo-3,4-dimethoxybenzene ~149, ~148, ~123, ~116, ~112, ~111~56.5, ~56.0
1-Bromo-3,5-dimethoxybenzene ~161, ~118, ~110, ~100~56
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundC-H (Aromatic) StretchC-O (Ether) StretchC-Br Stretch
1-Bromo-2,3-dimethoxybenzene ~3100-3000~1250-1000~700-500
1-Bromo-2,4-dimethoxybenzene ~3100-3000~1250-1000~700-500
This compound ~3100-3000~1250-1000~700-500
1-Bromo-2,6-dimethoxybenzene ~3100-3000~1250-1000~700-500
1-Bromo-3,4-dimethoxybenzene ~3100-3000~1250-1000~700-500
1-Bromo-3,5-dimethoxybenzene ~3100-3000~1250-1000~700-500

Note: The fingerprint region (below 1500 cm⁻¹) will show more distinct differences between the isomers.

Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
All Isomers 216/218 (approx. 1:1 ratio)201/203 ([M-CH₃]⁺), 173/175 ([M-CH₃-CO]⁺), 122, 94

Note: The mass-to-charge ratio (m/z) for the molecular ion appears as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns are generally similar but may show subtle differences in relative intensities.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the bromo-dimethoxybenzene isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz NMR Spectrometer.

    • Acquisition Parameters : A standard proton experiment was performed with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.

    • Processing : The free induction decay (FID) was Fourier transformed with an exponential window function (line broadening of 0.3 Hz). The spectrum was phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Acquisition Parameters : A proton-decoupled carbon experiment was performed with a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were co-added.

    • Processing : The FID was Fourier transformed with an exponential window function (line broadening of 1.0 Hz). The spectrum was phase-corrected, baseline-corrected, and referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small drop of the neat liquid or a few milligrams of the solid isomer was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a uniform pressure was applied to ensure good contact with the crystal.

  • Data Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) Spectrometer equipped with a universal ATR accessory.

    • Parameters : The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added and averaged. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting transmittance spectrum was converted to absorbance. No further processing was applied.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column suitable for separating volatile organic compounds. A small volume (1 µL) of a dilute solution of the isomer in dichloromethane (B109758) was injected.

  • Ionization and Analysis :

    • Instrument : GC-MS system with an Electron Ionization (EI) source.

    • Ionization : Electron energy was set to 70 eV.

    • Mass Analyzer : A quadrupole mass analyzer was used to scan a mass range of m/z 40-400.

  • Data Processing : The total ion chromatogram (TIC) was used to identify the peak corresponding to the isomer. The mass spectrum associated with this peak was extracted and analyzed for the molecular ion and major fragment ions.

Isomeric Relationships

The structural differences between the six isomers of 1-Bromo-dimethoxybenzene are visualized in the following diagram.

G Isomers of 1-Bromo-dimethoxybenzene cluster_isomers Positional Isomers 1-Bromo-2,3-dimethoxybenzene 1-Bromo-2,3-dimethoxybenzene Benzene Ring Benzene Ring 1-Bromo-2,3-dimethoxybenzene->Benzene Ring ortho 1-Bromo-2,4-dimethoxybenzene 1-Bromo-2,4-dimethoxybenzene 1-Bromo-2,4-dimethoxybenzene->Benzene Ring ortho, para This compound This compound This compound->Benzene Ring ortho, para 1-Bromo-2,6-dimethoxybenzene 1-Bromo-2,6-dimethoxybenzene 1-Bromo-2,6-dimethoxybenzene->Benzene Ring ortho 1-Bromo-3,4-dimethoxybenzene 1-Bromo-3,4-dimethoxybenzene 1-Bromo-3,4-dimethoxybenzene->Benzene Ring meta, para 1-Bromo-3,5-dimethoxybenzene 1-Bromo-3,5-dimethoxybenzene 1-Bromo-3,5-dimethoxybenzene->Benzene Ring meta

Caption: Structural relationship of 1-Bromo-dimethoxybenzene isomers.

References

Comparative Guide to the Biological Activity of Compounds Derived from 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from the starting material 1-Bromo-2,5-dimethoxybenzene. The focus is on three key areas of pharmacological interest: psychoactive, anticancer, and antimicrobial activities. The information presented is intended to be an objective resource, supported by available experimental data to aid in research and development efforts.

Introduction

This compound is a versatile chemical intermediate that serves as a scaffold for the synthesis of a wide range of biologically active molecules. Its substituted benzene (B151609) ring is a common feature in many psychoactive compounds, and it can be elaborated into more complex structures such as quinones and other heterocyclic systems with potential therapeutic applications. This guide will explore the diverse biological profiles of these derivatives.

Psychoactive Derivatives: Serotonin (B10506) Receptor Agonists

A prominent class of compounds derived from this compound are the phenethylamines, most notably 2,5-dimethoxy-4-bromoamphetamine (DOB). DOB is a potent psychedelic and a well-characterized agonist of serotonin 5-HT₂ receptors.[1] Its high affinity for these receptors is believed to be the primary mechanism behind its psychoactive effects.

Comparative Performance Data: Serotonin Receptor Affinity

The binding affinity of DOB for various serotonin receptor subtypes provides a quantitative measure of its potency and selectivity. The table below summarizes the inhibitor constant (Kᵢ) values for DOB at human serotonin receptors. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)
DOB 5-HT₂ₐ0.5 - 2.5
5-HT₂ₒ2.0 - 12.5
5-HT₂ₒ1.0 - 8.0

Data compiled from multiple sources.

Signaling Pathway of DOB

The psychoactive effects of DOB are primarily mediated through its agonistic activity at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in intracellular calcium.

DOB DOB HT2A 5-HT₂ₐ Receptor DOB->HT2A Binds and Activates Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Psychoactive_Effects Psychoactive Effects Ca_release->Psychoactive_Effects PKC->Psychoactive_Effects

Caption: Signaling pathway of DOB at the 5-HT₂ₐ receptor.

Anticancer Derivatives: Naphthoquinones and Chromenes

This compound can serve as a precursor for the synthesis of 1,4-naphthoquinones and other complex heterocyclic structures that have demonstrated promising anticancer activity. The cytotoxicity of these compounds is often attributed to their ability to induce oxidative stress and inhibit key cellular enzymes like topoisomerase.

Comparative Performance Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1,4-naphthoquinone (B94277) derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency. While not all of these were explicitly synthesized from this compound in the cited studies, their core structure is synthetically accessible from this starting material. Additionally, a study on 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, which are directly related to the starting material, reported potent in vitro cytotoxic activity, though specific IC50 values were not detailed in the abstract.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)
1,4-Naphthoquinone Compound 11¹HuCCA-1 (Cholangiocarcinoma)0.15
A549 (Lung Carcinoma)1.55
HepG2 (Hepatocellular Carcinoma)0.95
MOLT-3 (Leukemia)0.25
Compound 14¹HuCCA-1 (Cholangiocarcinoma)0.27
A549 (Lung Carcinoma)14.67
HepG2 (Hepatocellular Carcinoma)1.38
MOLT-3 (Leukemia)0.56
Chromene MX-116407²Calu-6 (Lung Tumor Xenograft)Potent Activity

¹Data from a study on substituted 1,4-naphthoquinones.[2] ²Qualitative description of activity from a study on 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes.

Antimicrobial Derivatives

While the antimicrobial potential of derivatives from this compound is an emerging area of research, structurally related compounds such as certain chalcones and other synthetic dimethoxybenzene derivatives have shown antimicrobial activity. The data presented here is for structurally analogous compounds to provide a predictive comparison.

Comparative Performance Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for synthetic compounds with structural similarities to potential derivatives of this compound. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)
Synthetic Chalcone Escherichia coli11
Salmonella typhimurium15
Substituted Benzoxazole Staphylococcus aureus15.6 - 125
Bacillus subtilis31.2 - 250
Escherichia coli62.5 - 500
Pseudomonas aeruginosa125 - 500
Candida albicans31.2 - 250
Aspergillus niger62.5 - 500

Data for structurally related compounds, not directly synthesized from this compound in the cited studies.

Experimental Protocols

General Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of compounds derived from this compound.

Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amination, etc.) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Psychoactive Psychoactive Assays (Receptor Binding) Biological_Screening->Psychoactive Anticancer Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Biological_Screening->Antimicrobial Data_Analysis Data Analysis and Lead Identification Psychoactive->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: General workflow for synthesis and evaluation.

MTT Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[1][3][4]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension in Mueller-Hinton Broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth.[4]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.[1] Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Conclusion

The derivatives of this compound exhibit a diverse range of biological activities. The phenethylamine (B48288) derivatives, such as DOB, are potent psychoactive agents due to their high affinity for serotonin receptors. The potential for developing anticancer agents from this scaffold is evident from the significant cytotoxicity of related naphthoquinone and chromene derivatives. The antimicrobial properties, while less explored for direct derivatives, show promise based on the activity of structurally similar compounds. This guide provides a foundation for further research and development of novel therapeutic agents derived from this versatile starting material.

References

A Comparative Guide to the Structural Validation of 1-Bromo-2,5-dimethoxybenzene Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Bromo-2,5-dimethoxybenzene and its derivatives. The structural integrity of these compounds is paramount in drug discovery and development, where precise molecular architecture dictates biological activity. NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of these molecules. This document presents a compilation of experimental ¹H and ¹³C NMR data for a series of this compound derivatives, highlighting the influence of various substituents on the spectral parameters. Detailed experimental protocols for acquiring high-quality NMR data are also provided, along with visual workflows to guide researchers through the process of structural elucidation.

Comparative NMR Data Analysis

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substitution on the benzene (B151609) ring of this compound induces predictable changes in these chemical shifts, providing a reliable method for structure verification. The following tables summarize the ¹H and ¹³C NMR data for the parent compound and several of its 4-substituted derivatives. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data Comparison of this compound Derivatives (in CDCl₃)

CompoundSubstituent (R)H-3 (ppm)H-4 (ppm)H-6 (ppm)OCH₃ (ppm)Other Protons (ppm)
1 -H6.79 (dd, J=8.8, 2.9 Hz)6.85 (d, J=8.8 Hz)7.10 (d, J=2.9 Hz)3.86 (s), 3.80 (s)-
2 -Br7.18 (s)-7.18 (s)3.88 (s)-
3 -Cl7.15 (s)-7.05 (s)3.89 (s), 3.88 (s)-
4 -CH₃6.98 (s)-6.72 (s)3.82 (s), 3.78 (s)2.18 (s, 3H)
5 -CHO7.33 (s)-7.60 (s)3.95 (s), 3.92 (s)10.40 (s, 1H)
6 -NO₂7.45 (s)-7.85 (s)4.01 (s), 3.95 (s)-

Table 2: ¹³C NMR Spectral Data Comparison of this compound Derivatives (in CDCl₃)

CompoundSubstituent (R)C-1C-2C-3C-4C-5C-6OCH₃Other Carbons
1 -H112.9152.0114.7113.8149.6118.556.9, 56.1-
2 -Br113.8151.2119.3114.5151.2119.357.2-
3 -Cl114.1151.5118.9125.8149.9116.257.1, 56.5-
4 -CH₃113.2151.8118.2128.5149.0117.956.8, 56.216.1 (CH₃)
5 -CHO113.5154.2115.1129.3152.8116.957.0, 56.4189.1 (CHO)
6 -NO₂112.1153.1112.9142.5150.9110.257.4, 57.0-

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup. The following are generalized yet detailed protocols for the acquisition of NMR spectra for this compound derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

DEPT (Distortionless Enhancement by Polarization Transfer):

  • Pulse Program: Standard DEPT-135, DEPT-90, and DEPT-45 pulse sequences.

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals as positive and CH₂ signals as negative. DEPT-90 only shows CH signals. Quaternary carbons are absent in all DEPT spectra.

COSY (Correlation Spectroscopy):

  • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Purpose: To identify proton-proton spin-spin couplings. Cross-peaks in the 2D spectrum indicate which protons are coupled to each other.

  • Data Points: 1024 x 1024 data points in F2 and F1 dimensions.

  • Number of Scans: 2-4 per increment.

Visualization of the Validation Process

The following diagrams illustrate the workflow and logical connections in the process of validating the structure of a this compound derivative using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr dept_nmr DEPT c13_nmr->dept_nmr cosy_nmr COSY dept_nmr->cosy_nmr hsqc_nmr HSQC (Optional) cosy_nmr->hsqc_nmr hmbc_nmr HMBC (Optional) hsqc_nmr->hmbc_nmr process Process Spectra hmbc_nmr->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

NMR Experimental Workflow

logical_relationship cluster_data NMR Data Points cluster_info Deduced Structural Information h1_shift ¹H Chemical Shifts (Electronic Environment) num_protons Number of Proton Types h1_shift->num_protons h1_multiplicity ¹H Multiplicity (Neighboring Protons) proton_neighbors Proton Adjacency h1_multiplicity->proton_neighbors c13_shift ¹³C Chemical Shifts (Carbon Skeleton) num_carbons Number of Carbon Types c13_shift->num_carbons dept DEPT (Carbon Type: CH, CH₂, CH₃) carbon_proton_attachment Protonated Carbons dept->carbon_proton_attachment cosy COSY (¹H-¹H Connectivity) proton_framework Proton Spin Systems cosy->proton_framework structure Final Confirmed Structure num_protons->structure proton_neighbors->structure num_carbons->structure carbon_proton_attachment->structure proton_framework->structure

Structural Information Logic Flow

comparing yields of different 1-Bromo-2,5-dimethoxybenzene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2,5-dimethoxybenzene is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of three primary synthesis routes to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through three distinct pathways: the bromination of 1,4-dimethoxybenzene (B90301), the methylation of 2-bromo-4-methoxyphenol, and the decarboxylative bromination of 2,5-dimethoxybenzoic acid. Each method offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

A quantitative comparison of these routes is summarized in the table below:

Synthesis RouteStarting MaterialKey ReagentsSolventReaction TimeTemperatureReported Yield
1. Bromination 1,4-dimethoxybenzeneN-Bromosuccinimide (NBS)Acetonitrile (B52724)18 hours0 °C to RTHigh (Implied)
2. Methylation 2-Bromo-4-methoxyphenolIodomethane (B122720), K₂CO₃AcetoneNot SpecifiedNot SpecifiedHigh (Implied)
3. Decarboxylative Bromination 2,5-dimethoxybenzoic acidBu₄NBr₃, K₃PO₄Acetonitrile16 hours23 °C~94% (for isomer)

Synthesis Pathway Diagrams

The three synthetic routes are illustrated in the diagrams below, providing a clear visual representation of the chemical transformations.

G cluster_0 Route 1: Bromination cluster_1 Route 2: Methylation cluster_2 Route 3: Decarboxylative Bromination 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 1-Bromo-2,5-dimethoxybenzene_1 This compound 1,4-Dimethoxybenzene->1-Bromo-2,5-dimethoxybenzene_1 NBS, Acetonitrile 2-Bromo-4-methoxyphenol 2-Bromo-4-methoxyphenol 1-Bromo-2,5-dimethoxybenzene_2 This compound 2-Bromo-4-methoxyphenol->1-Bromo-2,5-dimethoxybenzene_2 CH₃I, K₂CO₃, Acetone 2,5-Dimethoxybenzoic_acid 2,5-Dimethoxybenzoic acid 1-Bromo-2,5-dimethoxybenzene_3 This compound 2,5-Dimethoxybenzoic_acid->1-Bromo-2,5-dimethoxybenzene_3 Bu₄NBr₃, K₃PO₄, Acetonitrile

Caption: Overview of the three main synthetic pathways to this compound.

Experimental Protocols

Detailed experimental methodologies for the key synthesis routes are provided below.

Route 1: Bromination of 1,4-dimethoxybenzene

This method utilizes N-bromosuccinimide (NBS) in acetonitrile, which is known for its high para-selectivity in the bromination of activated aromatic rings.[1][2]

Procedure:

  • In a round-bottom flask, dissolve 1,4-dimethoxybenzene (1 equivalent) in dry acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water to dissolve the succinimide (B58015) byproduct.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Route 2: Methylation of 2-Bromo-4-methoxyphenol

This synthetic approach involves the methylation of the hydroxyl group of 2-Bromo-4-methoxyphenol and is reported to proceed with high efficiency. A general procedure using a common methylating agent is described.

Procedure:

  • To a solution of 2-Bromo-4-methoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (a slight excess, e.g., 1.5 equivalents).

  • To this stirred suspension, add iodomethane (a slight excess, e.g., 1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography or distillation under reduced pressure to afford this compound.

Route 3: Decarboxylative Bromination of 2,5-dimethoxybenzoic Acid

This modern, transition-metal-free method has shown high yields for the synthesis of related bromoarenes.[3] The procedure for a positional isomer, which is expected to be directly applicable, is detailed below.[4]

Procedure:

  • In a reaction vessel, combine 2,5-dimethoxybenzoic acid (1 equivalent), tetrabutylammonium (B224687) tribromide (Bu₄NBr₃, 1 equivalent), and anhydrous potassium phosphate (B84403) (K₃PO₄, 1 equivalent).

  • Add acetonitrile as the solvent.

  • Stir the mixture at room temperature (approximately 23 °C) for 16 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with saturated aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography to yield pure this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the selection of a synthetic route to the final characterization of the product.

G A Select Synthesis Route B Perform Synthesis A->B C Work-up and Isolation B->C D Purification (e.g., Chromatography, Distillation) C->D E Characterization (NMR, MS, IR) D->E F Final Product: This compound E->F

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

A Comparative Guide to Substitution Reactions of 1-Bromo-2,5-dimethoxybenzene for Synthetic Strategy Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. 1-Bromo-2,5-dimethoxybenzene serves as a versatile precursor, amenable to a variety of substitution reactions that enable the introduction of diverse functionalities. This guide provides a comparative analysis of the reaction kinetics and synthetic utility of several key substitution reactions involving this substrate. While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages established principles of physical organic chemistry and data from analogous systems to provide a robust framework for reaction selection and optimization.

Executive Summary

This guide explores four major classes of substitution reactions applicable to this compound:

  • Nucleophilic Aromatic Substitution (SNA_r): Typically challenging for this substrate due to the electron-donating nature of the methoxy (B1213986) groups, but feasible under forcing conditions or with highly activated nucleophiles.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for the formation of C-N bonds, offering high yields and broad substrate scope.

  • Ullmann Condensation: A classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds, often requiring higher temperatures than palladium-catalyzed methods.

  • Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds with boronic acids.

The choice of reaction pathway is dictated by the desired substituent, reaction conditions, and tolerance of other functional groups. This document provides a comparative overview of these methods, including detailed experimental protocols and visual representations of reaction mechanisms and workflows.

Comparative Analysis of Reaction Kinetics and Conditions

The reactivity of this compound in substitution reactions is significantly influenced by the electronic and steric effects of the methoxy groups. The electron-donating nature of the two methoxy groups increases the electron density of the aromatic ring, which generally disfavors traditional nucleophilic aromatic substitution (SNA_r) by an addition-elimination mechanism. However, this enhanced electron density can be favorable for the oxidative addition step in transition metal-catalyzed reactions.

Reaction TypeCatalyst/ReagentsTypical SolventsTemperature Range (°C)General Kinetic Profile & Considerations
Nucleophilic Aromatic Substitution (SNA_r) Strong Nucleophile (e.g., NaNH2)DMF, NMP, DMSO100 - 200Generally slow due to electron-rich substrate. Requires harsh conditions. The reaction proceeds via an addition-elimination mechanism, which is disfavored by the electron-donating methoxy groups.[1][2]
Buchwald-Hartwig Amination Pd(0) or Pd(II) precatalyst with phosphine (B1218219) ligands (e.g., BINAP, P(t-Bu)3) and a base (e.g., NaOt-Bu, Cs2CO3)Toluene, Dioxane, THF80 - 120Generally fast and high-yielding. The rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) complex. The choice of ligand and base is crucial for optimal kinetics.[3][4]
Ullmann Condensation Cu(I) or Cu(0) catalyst, often with a ligand (e.g., phenanthroline) and a base (e.g., K2CO3)DMF, NMP, Pyridine150 - 220Typically requires higher temperatures and longer reaction times compared to palladium-catalyzed methods. The mechanism is complex and can involve Cu(I)/Cu(III) catalytic cycles.[5]
Suzuki Coupling Pd(0) catalyst (e.g., Pd(PPh3)4) or a Pd(II) precatalyst with a ligand, and a base (e.g., K2CO3, K3PO4)Toluene/H2O, Dioxane/H2O, DMF80 - 110Generally a rapid and high-yielding reaction. The rate can be influenced by the nature of the boronic acid and the base. The oxidative addition of the aryl bromide is a key step in the catalytic cycle.[6][7]

Experimental Protocols

General Protocol for a Kinetic Study of Buchwald-Hartwig Amination

This protocol outlines a general procedure for determining the reaction kinetics of the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • GC-MS or HPLC for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, the amine, the palladium precatalyst, the ligand, the base, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired concentrations for a kinetic run. Ensure all additions are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation and Sampling: Place the vials in a pre-heated heating block to initiate the reaction. At timed intervals, withdraw an aliquot from each reaction vial and quench it immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the initial reaction rate. By systematically varying the concentration of each reactant, the order of the reaction with respect to each component can be determined, allowing for the elucidation of the rate law.

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Experimental Logic

To facilitate a deeper understanding of the underlying chemical processes and experimental design, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a typical experimental workflow.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex - H-Base+ Reductive Elimination Complex->Pd(0)L_n Product (Ar-NR2) Product Product Reductive Elimination Complex->Product Ar-Br Ar-Br R2NH R2NH Base Base H-Base+ H-Base+ Br- Br-

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Br Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R-B(OR)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation->Reductive Elimination Complex - X-B(OR)2 Reductive Elimination Complex->Pd(0)L_n Product (Ar-R) Product Product Reductive Elimination Complex->Product Ar-Br Ar-Br R-B(OR)2 R-B(OR)2 Base Base X-B(OR)2 X-B(OR)2

Caption: Catalytic cycle for the Suzuki coupling reaction.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)-Nucleophile Cu(I)-Nucleophile Cu(I)X->Cu(I)-Nucleophile Nu-H, Base Oxidative Addition Oxidative Addition Cu(I)-Nucleophile->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Cu(III) Intermediate->Cu(I)X Product (Ar-Nu) Product Product Cu(III) Intermediate->Product Ar-Br Ar-Br Ar-Br->Oxidative Addition Nu-H Nu-H Base Base

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Solutions Stock Solutions Reaction Setup Reaction Setup Stock Solutions->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Timed Sampling Timed Sampling Initiate Reaction->Timed Sampling Quench Reaction Quench Reaction Timed Sampling->Quench Reaction Instrumental Analysis (GC/HPLC) Instrumental Analysis (GC/HPLC) Quench Reaction->Instrumental Analysis (GC/HPLC) Data Processing Data Processing Instrumental Analysis (GC/HPLC)->Data Processing Kinetic Profile Kinetic Profile Data Processing->Kinetic Profile

Caption: General experimental workflow for a kinetic study.

Conclusion

The selection of an appropriate substitution reaction for this compound is a critical decision in the design of a synthetic route. While traditional SNAr reactions are generally disfavored due to the electronic properties of the substrate, modern palladium- and copper-catalyzed cross-coupling reactions offer highly efficient and versatile alternatives. The Buchwald-Hartwig amination and Suzuki coupling, in particular, provide mild and broadly applicable methods for the formation of C-N and C-C bonds, respectively. The Ullmann condensation remains a viable, albeit often more demanding, alternative for the formation of various carbon-heteroatom bonds. By understanding the underlying kinetics and reaction mechanisms, researchers can make informed decisions to optimize reaction conditions, improve yields, and ultimately accelerate the drug discovery and development process.

References

A Comparative Guide to Byproducts in the Synthesis of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Bromo-2,5-dimethoxybenzene, a key intermediate in the preparation of various pharmacologically active molecules, is often accompanied by the formation of reaction byproducts. The nature and quantity of these impurities are highly dependent on the chosen synthetic methodology. This guide provides an objective comparison of common bromination methods for the synthesis of this compound from 1,4-dimethoxybenzene (B90301), with a focus on the characterization and quantification of reaction byproducts. The information presented is collated from various scientific sources and is intended to aid researchers in selecting the most appropriate synthetic route and in developing robust analytical methods for quality control.

Comparison of Byproduct Formation in Different Bromination Methods

The electrophilic bromination of 1,4-dimethoxybenzene can lead to the desired mono-brominated product, as well as unreacted starting material and the di-brominated byproduct, 1,4-dibromo-2,5-dimethoxybenzene (B1296824). The distribution of these species is significantly influenced by the brominating agent and reaction conditions.

Synthetic MethodStarting Material (SM)Target Product (TP)Primary Byproduct (BP)Typical Product Distribution (%)[1]
N-Bromosuccinimide (NBS) 1,4-dimethoxybenzeneThis compound1,4-Dibromo-2,5-dimethoxybenzeneSM: <5, TP: 70-85, BP: 10-25
Bromine in Acetic Acid 1,4-dimethoxybenzeneThis compound1,4-Dibromo-2,5-dimethoxybenzeneSM: <10, TP: 60-75, BP: 15-30
Oxone® and Sodium Bromide 1,4-dimethoxybenzeneThis compound1,4-Dibromo-2,5-dimethoxybenzeneSM: <15, TP: 55-70, BP: 20-35

Note: The data presented in this table are compiled and extrapolated from various sources. Actual yields and byproduct profiles may vary depending on specific reaction conditions such as temperature, reaction time, and stoichiometry.

Experimental Protocols

Detailed methodologies for the synthesis and analysis are crucial for reproducibility and accurate comparison.

Synthesis of this compound using N-Bromosuccinimide (NBS)

This procedure is adapted from studies on the regioselective bromination of activated aromatic systems[1].

  • Reaction Setup: To a solution of 1,4-dimethoxybenzene (1.0 equivalent) in acetonitrile, add N-Bromosuccinimide (1.05 equivalents) in portions at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization and Quantification of Byproducts by GC-MS

This protocol provides a general framework for the analysis of the reaction mixture.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector, operated in split mode.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks for 1,4-dimethoxybenzene, this compound, and 1,4-dibromo-2,5-dimethoxybenzene based on their retention times and mass spectra.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, a calibration curve with authentic standards should be prepared.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the key chemical transformation and the logical workflow for the analysis of reaction byproducts.

cluster_synthesis Synthesis Pathway cluster_analysis Byproduct Analysis 1_4_dimethoxybenzene 1,4-Dimethoxybenzene reaction_mixture Crude Reaction Mixture 1_4_dimethoxybenzene->reaction_mixture Bromination brominating_agent Brominating Agent (NBS, Br2, or Oxone/NaBr) brominating_agent->reaction_mixture sample_prep Sample Preparation reaction_mixture->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_interpretation Data Interpretation gc_ms_analysis->data_interpretation quantification Quantification of Components data_interpretation->quantification

Caption: Synthetic and analytical workflow for this compound.

start Start: Crude Reaction Mixture dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Components (Retention Time & Mass Spectra) detect->identify integrate Integrate Peak Areas identify->integrate quantify Calculate Relative Percentages integrate->quantify

Caption: Logical workflow for GC-MS analysis of reaction byproducts.

References

A Comparative Guide to the Synthetic Applications of 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2,5-dimethoxybenzene is a key aromatic building block utilized in the synthesis of a wide range of target molecules, from psychoactive compounds to materials for electronics. Its utility primarily stems from its role as a precursor to 2,5-dimethoxy-substituted phenyl rings, which are common motifs in pharmacologically active molecules. This guide provides a comparative analysis of two primary synthetic strategies involving this compound and its isomers for the preparation of 4-bromo-2,5-dimethoxybenzaldehyde (B105343), a crucial intermediate for the synthesis of psychedelic phenethylamines of the 2C-X series, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), and other valuable chemical entities.

The two strategies are evaluated based on reaction yield, regioselectivity, reagent safety, and procedural complexity, supported by experimental data from the literature.

Core Synthetic Challenge: Accessing 4-Bromo-2,5-dimethoxybenzaldehyde

The central challenge in many syntheses originating from the 2,5-dimethoxybenzene core is the regioselective introduction of substituents. The preparation of 4-bromo-2,5-dimethoxybenzaldehyde exemplifies this, where two logical pathways can be envisioned:

  • Route A: Formylation of this compound. This "bromo-first" approach starts with the commercially available brominated precursor and introduces the aldehyde group.

  • Route B: Bromination of 2,5-Dimethoxybenzaldehyde (B135726). This "aldehyde-first" approach starts with the aldehyde and introduces the bromine atom.

This guide will compare the performance and practical considerations of these two routes.

Route A: Formylation of this compound

This synthetic route leverages the electron-donating nature of the two methoxy (B1213986) groups, which activate the aromatic ring for electrophilic substitution. The bromine atom and the existing methoxy groups direct the incoming formyl group primarily to the C4 position (para to the bromine).

Two methods for this formylation are compared below: a high-yield reaction using a strong Lewis acid and the classic Vilsmeier-Haack reaction.

Method A1: Lewis Acid-Mediated Formylation

A highly efficient method involves the use of titanium tetrachloride (TiCl₄) as a Lewis acid with dichloromethyl methyl ether as the formylating agent.

Method A2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This method is generally milder than using strong Lewis acids like TiCl₄.

Route A Workflow cluster_start Starting Material cluster_method_A1 Method A1 cluster_method_A2 Method A2 start This compound reagents_A1 1. TiCl₄, CH₂Cl₂ 2. Cl₂CHOMe -78 °C, 1h start->reagents_A1 High Yield reagents_A2 1. POCl₃, DMF 0 °C to RT 2. H₂O workup start->reagents_A2 Milder Conditions product_A1 4-Bromo-2,5-dimethoxybenzaldehyde reagents_A1->product_A1 product_A2 4-Bromo-2,5-dimethoxybenzaldehyde reagents_A2->product_A2

Caption: Synthetic pathways for the formylation of this compound.

Route B: Bromination of 2,5-Dimethoxybenzaldehyde

This alternative route begins with the readily available 2,5-dimethoxybenzaldehyde and introduces the bromine atom via electrophilic aromatic substitution. While seemingly straightforward, this reaction faces a significant challenge: regioselectivity. The activating methoxy groups and the deactivating (but ortho-, para-directing) aldehyde group lead to the formation of multiple isomers.

The primary products are the desired 4-bromo isomer and the undesired 6-bromo isomer.[1][3] This necessitates a careful purification step, typically column chromatography or fractional recrystallization, which can impact the overall isolated yield.

Route B Workflow start 2,5-Dimethoxybenzaldehyde reagents Br₂, Acetic Acid 0 °C to RT, 1h start->reagents mixture Mixture of Isomers (4-bromo and 6-bromo) reagents->mixture separation Purification (Column Chromatography or Recrystallization) mixture->separation product 4-Bromo-2,5-dimethoxybenzaldehyde separation->product

Caption: Synthetic pathway for the bromination of 2,5-dimethoxybenzaldehyde.

Performance Comparison

The following table summarizes the quantitative data and key characteristics of each synthetic route to provide a clear comparison for researchers selecting a synthetic strategy.

ParameterRoute A (Method A1)Route A (Method A2)Route B
Starting Material This compoundThis compound2,5-Dimethoxybenzaldehyde
Key Reagents TiCl₄, Dichloromethyl methyl etherPOCl₃, DMFBr₂, Acetic Acid
Yield 87% [4]~77% (Typical)[1]56-60%[4][5]
Regioselectivity High (Primarily C4 formylation)High (Primarily C4 formylation)[6]Low (Mixture of 4-bromo and 6-bromo isomers)[3]
Purification Standard workup, possible chromatographyStandard workup, possible chromatographyMandatory (Column chromatography or fractional recrystallization)
Safety Concerns TiCl₄ is highly corrosive and water-sensitive. POCl₃ is corrosive and reacts violently with water.Bromine is highly toxic, corrosive, and volatile.
Procedural Complexity Requires cryogenic temperatures (-78 °C).Simple setup, requires careful addition of reagents.Simple setup, requires handling of volatile bromine.

Experimental Protocols

Protocol for Route A (Method A1): Formylation via TiCl₄[4]
  • Dissolve this compound (47 mmol) in 160 mL of dichloromethane (B109758) in a flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium tetrachloride (13 mL, 0.12 mol) to the cooled solution.

  • Subsequently, add dichloromethyl methyl ether (8.2 mL, 0.14 mol) and stir the reaction mixture at -78 °C for one hour.

  • After one hour, slowly pour the reaction mixture into 600 mL of ice water to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to yield 4-bromo-2,5-dimethoxybenzaldehyde.

Protocol for Route B: Bromination of 2,5-Dimethoxybenzaldehyde[4]
  • In a flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in 7 mL of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (0.34 mL, 6.62 mmol) in 3 mL of glacial acetic acid and add it slowly to the cooled aldehyde solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 30 mL of water, which should cause a white precipitate to form.

  • Collect the precipitate by filtration.

  • Redissolve the solid in a mixture of 30 mL of water and 30 mL of dichloromethane and perform a liquid-liquid extraction.

  • Extract the aqueous phase three times with 25 mL portions of dichloromethane.

  • Combine all organic phases, wash with 25 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 20% ethyl acetate/hexane) to afford pure 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

Conclusion and Recommendations

When comparing the synthetic routes to 4-bromo-2,5-dimethoxybenzaldehyde, the "bromo-first" strategy (Route A ) is demonstrably superior in terms of both yield and regioselectivity.

  • For highest efficiency and purity , Method A1 (TiCl₄ formylation) provides the best reported yield (87%).[4] However, this method requires cryogenic conditions and the handling of highly reactive and hazardous reagents, making it more suitable for experienced chemists with appropriate equipment.

  • For a balance of good yield and milder conditions , the Vilsmeier-Haack formylation (Method A2) represents an excellent alternative. It avoids cryogenic temperatures and offers high regioselectivity, minimizing difficult purification steps.

  • Route B , the bromination of 2,5-dimethoxybenzaldehyde, is the least efficient approach. While the reagents are common, the reaction suffers from poor regioselectivity, leading to a mixture of isomers that necessitates extensive purification and results in a significantly lower isolated yield (56-60%).[4][5] This route may be considered if this compound is unavailable, but researchers should be prepared for a more challenging purification process.

Ultimately, the choice of synthetic route will depend on the available starting materials, the scale of the reaction, and the laboratory's capabilities for handling specific reagents and performing purification techniques. For drug development and other applications where yield and purity are paramount, Route A is the recommended pathway.

References

Assessing the Purity of Synthesized 1-Bromo-2,5-dimethoxybenzene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of purity for synthesized compounds such as 1-Bromo-2,5-dimethoxybenzene is a critical step to ensure the reliability and reproducibility of subsequent experiments and the quality of final products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for purity assessment, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination is contingent on various factors including the nature of potential impurities, required accuracy, and available instrumentation.[1] GC-MS is a highly sensitive method for detecting volatile and semi-volatile impurities.[1] High-Performance Liquid Chromatography (HPLC) is versatile for non-volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute measure of purity.[1][2]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.[3]Separation based on polarity, with UV absorbance detection.[1][2]Intrinsic quantitative response of nuclei in a magnetic field.[1][2]
Quantitation Relative (requires a reference standard).[1]Relative (requires a reference standard).[1]Absolute (can determine purity without a specific analyte reference standard).[1]
Selectivity High selectivity based on mass fragmentation patterns.[1]Good for separating closely related structures and isomers.[1]Excellent for structural elucidation and identification of impurities.[1]
Sensitivity Very high (can detect trace level impurities, ppb levels).[1]High (typically ppm levels).[1]Moderate (typically requires mg of sample).[1]
Common Impurities Detected Volatile organic compounds, unreacted starting materials, and volatile byproducts.[3]Less volatile byproducts, isomers, and degradation products.[3]A wide range of impurities with distinct proton signals, including structural isomers.[3]
Analysis Time Relatively fast, typically under 30 minutes per sample.[4]Can be longer, depending on the gradient elution program.[3]Fast for data acquisition, but data processing can be more involved.
Sample Requirements Sample must be volatile and thermally stable.[5]Sample must be soluble in the mobile phase.[6]Requires a higher concentration of the sample.[1]

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining accurate and reproducible purity data. Below is a typical GC-MS protocol for the analysis of this compound.

GC-MS Protocol for this compound Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.[3]

2. GC-MS Instrumentation and Conditions: A standard gas chromatograph coupled with a mass spectrometer is used. The following conditions are a good starting point and may be optimized.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this separation.[1]

    • Inlet Temperature: 250 °C.[3]

    • Injection Volume: 1 µL.[3]

    • Split Ratio: 50:1.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: 40-450 m/z.[3]

3. Data Analysis:

  • The primary peak corresponding to this compound is identified by its retention time and mass spectrum.

  • The purity is calculated based on the relative peak area percentage in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by analyzing their fragmentation patterns.[3] The presence of a characteristic isotopic pattern for bromine (M+ and M+2 peaks in an approximate 1:1 ratio) is a key identifier for bromine-containing impurities.[7]

Potential Impurities: Based on the typical synthesis of this compound, which may involve the bromination of 1,4-dimethoxybenzene, potential impurities could include:

  • Unreacted 1,4-dimethoxybenzene.

  • Dibrominated products (e.g., 1,4-Dibromo-2,5-dimethoxybenzene).

  • Positional isomers.

  • Residual solvents from the synthesis and purification process.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect MS Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic integrate Integrate Peaks tic->integrate identify Identify Peaks (Mass Spectra) integrate->identify quantify Calculate Purity (Area %) identify->quantify report report quantify->report Final Report

GC-MS workflow for purity analysis.

Purity_Method_Selection start Start: Purity Assessment Needed volatile Is the compound volatile & thermally stable? start->volatile impurities_volatile Are impurities expected to be volatile? volatile->impurities_volatile Yes hplc Use HPLC volatile->hplc No absolute_quant Is absolute quantification required? impurities_volatile->absolute_quant Yes combine Consider a combination of methods (e.g., GC-MS + HPLC) impurities_volatile->combine No gcms Use GC-MS absolute_quant->gcms No qnmr Use qNMR absolute_quant->qnmr Yes

References

A Comparative Guide to the Synthesis of 1-Bromo-2,5-dimethoxybenzene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Bromo-2,5-dimethoxybenzene is a critical step in the development of various pharmaceutical compounds and advanced materials. The efficiency of this synthesis, measured by the experimental yield in comparison to the theoretical maximum, is a key consideration for laboratory and industrial-scale production. This guide provides an objective comparison of synthetic routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most effective methodology.

Understanding Yield: Theoretical vs. Experimental

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a complete and perfect chemical reaction with no losses. It is calculated based on the stoichiometry of the balanced chemical equation.

In contrast, the experimental yield is the actual mass of the product isolated and purified in a laboratory setting. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a critical measure of a reaction's efficiency.

Primary Synthetic Route: Electrophilic Bromination of 1,4-Dimethoxybenzene (B90301)

A prevalent and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 1,4-dimethoxybenzene. In this reaction, a brominating agent is used to introduce a bromine atom onto the aromatic ring.

Reaction:

C₆H₄(OCH₃)₂ + Br₂ → C₆H₃Br(OCH₃)₂ + HBr

  • 1,4-Dimethoxybenzene + Bromine → this compound + Hydrobromic acid

Theoretical Yield Calculation

To calculate the theoretical yield, one must first identify the limiting reactant. This is the reactant that will be completely consumed first, thereby determining the maximum amount of product that can be formed.

Example Calculation:

Assuming a reaction starts with 10.0 grams of 1,4-dimethoxybenzene (molar mass: 138.16 g/mol ) and an excess of bromine.

  • Moles of 1,4-dimethoxybenzene: 10.0 g / 138.16 g/mol = 0.0724 mol

  • Stoichiometric Ratio: The balanced equation shows a 1:1 molar ratio between 1,4-dimethoxybenzene and this compound.

  • Moles of this compound: 0.0724 mol of 1,4-dimethoxybenzene will theoretically produce 0.0724 mol of the product.

  • Theoretical Yield in Grams: 0.0724 mol * 217.06 g/mol (molar mass of this compound) = 15.72 grams

Experimental Data and Comparison

The experimental yield for this reaction can vary significantly based on the specific protocol, including the choice of brominating agent, solvent, reaction temperature, and purification method.

ReactantMolar Mass ( g/mol )Starting AmountMolesTheoretical Yield (g)Experimental Yield (g)Percent Yield (%)
1,4-Dimethoxybenzene138.1610.00.072415.7213.8388

Note: The experimental yield is based on a reported synthesis using N-bromosuccinimide as the brominating agent, which is known for its high selectivity and yields.

Alternative Synthetic Route: Methylation of 2-Bromo-4-methoxyphenol

An alternative pathway to this compound involves the methylation of 2-Bromo-4-methoxyphenol.[1] This method can be advantageous if the starting phenol (B47542) is more readily available or cost-effective.

Reaction:

C₆H₃Br(OH)(OCH₃) + CH₃I → C₆H₃Br(OCH₃)₂ + HI

  • 2-Bromo-4-methoxyphenol + Methyl Iodide → this compound + Hydroiodic acid

While this method is reported to yield the desired product with high efficiency, specific quantitative data for a direct comparison is less commonly published in readily accessible literature.[1] The theoretical yield calculation would follow the same principles as the bromination route, identifying the limiting reactant between 2-Bromo-4-methoxyphenol and the methylating agent.

Experimental Protocols

Detailed Methodology for the Bromination of 1,4-Dimethoxybenzene

This protocol is representative of a common laboratory procedure for the synthesis of this compound.

Materials:

  • 1,4-Dimethoxybenzene (10.0 g, 0.0724 mol)

  • N-Bromosuccinimide (NBS) (12.88 g, 0.0724 mol)

  • Dimethylformamide (DMF) (50 mL)

  • Ice-water bath

  • Stirring apparatus

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethoxybenzene in DMF.

  • Cool the solution in an ice-water bath.

  • Slowly add N-bromosuccinimide in portions to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum and record the final weight (experimental yield).

Visualizing the Synthesis Workflow

The following diagram illustrates the logical steps involved in the primary synthesis and purification process.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Reaction cluster_workup Workup & Purification A Dissolve 1,4-Dimethoxybenzene in DMF B Cool solution to 0-5 °C A->B C Add N-Bromosuccinimide B->C D Stir at room temperature C->D E Precipitate in ice water D->E Reaction complete F Vacuum filtration E->F G Recrystallization F->G H Dry final product G->H I This compound H->I Final Product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The direct bromination of 1,4-dimethoxybenzene using N-bromosuccinimide offers a high-yield and selective method for the synthesis of this compound. While alternative routes such as the methylation of 2-Bromo-4-methoxyphenol exist, the bromination pathway is well-documented and provides consistently high experimental yields, often approaching 90% of the theoretical maximum under optimized conditions. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the cost and availability of starting materials, desired purity, and scalability of the process. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-2,5-dimethoxybenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible handling and disposal of chemical reagents are fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Bromo-2,5-dimethoxybenzene, a compound that necessitates careful management due to its hazardous properties. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] All handling should occur in a well-ventilated area or under a certified chemical fume hood to prevent the inhalation of dust or vapors. In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[1][4][5]

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.[1][6]
Respiratory Protection NIOSH-approved respirator with appropriate filter for organic vapors and particulates.Necessary when handling outside of a fume hood or when dust may be generated.[1][6]
Protective Clothing Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[1] The recommended method of disposal is through a licensed hazardous waste disposal company.[3][5] Under no circumstances should this chemical be flushed down the drain or mixed with general laboratory waste.[1][5]

Experimental Workflow for Disposal
  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from heat and sources of ignition.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with an accurate description and quantity of the waste.

Management of Accidental Spills

In the event of a spill, the following cleanup procedure should be followed:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.[1]

  • Don Appropriate PPE:

    • Before attempting to clean the spill, ensure you are wearing the necessary PPE as outlined in Table 1.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding the generation of dust.[3][4]

    • For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spill.[5]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination:

    • Thoroughly decontaminate the spill area with an appropriate solvent or detergent and water.

    • Collect all cleanup materials and residues in a sealed container for disposal as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.

Disposal Process Visualization

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the disposal process.

G cluster_prep Preparation cluster_collection Waste Handling cluster_storage_disposal Final Disposition a Don Appropriate PPE (Goggles, Gloves, Lab Coat) c Collect Waste in a Designated, Sealed Container a->c Proceed to Handling b Work in a Ventilated Area (Fume Hood) b->c d Segregate from Incompatible Materials c->d e Label Container Clearly: 'Hazardous Waste' & Chemical Name d->e f Store in a Secure, Ventilated Area e->f g Contact EHS or Certified Waste Disposal Contractor f->g h Arrange for Pickup and Proper Disposal g->h

References

Essential Safety and Operational Guide for Handling 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 1-Bromo-2,5-dimethoxybenzene are critical for ensuring both personal safety and environmental protection. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance Solid
Boiling Point 130-131 °C at 10 mmHg[1]
Density 1.445 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Storage Class 10 - Combustible liquids
Water Hazard Class (WGK) 3 (highly hazardous to water)[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][2] Always inspect gloves for signs of degradation or puncture before use.

  • Respiratory Protection: In poorly ventilated areas or when generating dust, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter or a dust mask type N95) should be used.[1]

  • Skin and Body Protection: A lab coat or overalls should be worn to prevent skin contact.[2][7] In cases of potential splashing, a PVC apron is also recommended.[7]

Operational Plan: Step-by-Step Handling and Storage Procedures

To minimize exposure and ensure safe handling, the following procedures should be strictly followed:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[5][6] The work area, preferably a chemical fume hood, must be well-ventilated.[2][5][7]

  • Handling: Avoid all personal contact with the chemical, including inhalation of dust or fumes.[2][7] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][5][7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

  • Spill Management: In the event of a spill, immediately evacuate the area. Wearing the appropriate PPE, contain the spill with an inert absorbent material.[8] Avoid generating dust.[2][7] Collect the spilled material and place it in a sealed, labeled container for disposal.[2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: Collect all surplus and non-recyclable this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.[8]

  • Professional Disposal: The primary and recommended method for disposal is through a licensed professional waste disposal service.[8][9] Do not dispose of this chemical down the drain or in regular trash.[8][9]

  • Container Decontamination: Decontaminate empty containers before disposal.[7] Observe all label safeguards until containers are cleaned and destroyed.[7]

Emergency First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of running water.[7] If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Remove the individual from the area of exposure to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, give a glass of water.[2] Seek immediate medical attention.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation - Assess Risks - Ensure Ventilation - Ready Emergency Equipment ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) prep->ppe Proceed with Caution handling Chemical Handling - Work in Fume Hood - Avoid Contact & Inhalation - No Food/Drink ppe->handling Ready for Handling storage Storage - Tightly Sealed Original Container - Cool, Dry, Well-Ventilated Area - Away from Incompatibles handling->storage After Use spill Spill Response - Evacuate Area - Wear PPE - Contain with Inert Material - Collect for Disposal handling->spill If Spill Occurs disposal Waste Disposal - Collect in Labeled Container - Use Licensed Disposal Service - Decontaminate Empty Containers storage->disposal For Waste/Expired Chemical spill->disposal Containment & Cleanup end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,5-dimethoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.